3-(4-Hydroxyphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-12(18)6-7-13(15)16(20)14(19)8-10-2-4-11(17)5-3-10/h2-7,9,16-18,20H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJPTQBNBQJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(C(=O)CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556790 | |
| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117614-84-3 | |
| Record name | 1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Hydroxyphenyl)propan-2-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Hydroxyphenyl)propan-2-one, a molecule of interest in pharmaceutical and cosmetic research. It details the chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This document outlines detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its biological relevance as a metabolite of amphetamine and its potential antioxidant and anti-inflammatory activities, including its putative role in the NF-κB signaling pathway.
Chemical and Physical Properties
This compound, more systematically named 1-(4-hydroxyphenyl)propan-2-one and commonly known as 4-hydroxyphenylacetone (B1242247) or p-hydroxyphenylacetone, is a phenolic ketone.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and is noted for its potential antioxidant properties.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 770-39-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 40-42 °C | [5] |
| Boiling Point | 177 °C @ 11 mmHg | [5] |
| Solubility | Soluble in methanol (B129727) and other organic solvents; low solubility in water. | [6] |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the demethylation of 4-methoxyphenylacetone (B17817).[7]
Protocol: Synthesis from 4-Methoxyphenylacetone [7]
-
Reaction Setup: Heat 48% hydrobromic acid (250 mL) to approximately 120°C in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reactant: Add 9.85 g of 4-methoxyphenylacetone dropwise over a period of two minutes with stirring.
-
Reaction: Maintain the reaction mixture at 120°C for 15 minutes.
-
Quenching: Cool the reaction mixture to 30°C and dilute with 500 mL of distilled water.
-
Extraction: Extract the aqueous mixture twice with 250 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent in vacuo to yield the crude product as an oil.
Purification
The crude product from the synthesis can be purified by column chromatography.[7] A general purification protocol for a similar compound, 4-hydroxyacetophenone, involves recrystallization.[8]
Protocol: Purification by Column Chromatography [7]
-
Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system, such as 40% ethyl acetate (B1210297) in hexane.
-
Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the prepared solvent system.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Analytical Methods
Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][9]
Table 2: Analytical Methods for this compound
| Method | Description |
| ¹H NMR | Provides information on the proton environment in the molecule. Spectral data is available in public databases.[9] |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Spectral data is available in public databases.[3] |
| GC-MS | Used for separation and identification based on mass-to-charge ratio. Derivatization may be required to improve volatility.[3][10] |
Biological Significance and Activity
Metabolism of Amphetamine
This compound is a known human metabolite of amphetamine.[1] The metabolic pathway involves enzymes from the Cytochrome P450 (CYP) family, particularly CYP2D6, which is responsible for the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine.[11][12] Further metabolism can lead to the formation of 4-hydroxyphenylacetone.
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]
Protocol: DPPH Radical Scavenging Assay (General) [13][14]
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Assay Setup: In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Reaction Initiation: Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Anti-inflammatory Activity and NF-κB Signaling
Chronic inflammation is linked to the pathogenesis of numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15] The anti-inflammatory potential of compounds like this compound can be assessed by their ability to modulate this pathway. A common method involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[16]
Protocol: In Vitro Anti-inflammatory Assay in Macrophages (General) [16]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure cytokine levels.
-
NO Measurement: Measure the amount of nitric oxide in the supernatant using the Griess reagent.
-
Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound on the cells using an MTT assay to ensure that the observed effects are not due to cell death.
Conclusion
This compound is a compound with established physicochemical properties and a significant role as a metabolite in human drug metabolism. Its chemical structure suggests potential for antioxidant and anti-inflammatory activities, making it a person of interest for further investigation in drug discovery and development. The experimental protocols and biological pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 2. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-Hydroxyphenylacetone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 4-Hydroxyphenylacetone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. 4-Hydroxyphenylacetone(770-39-8) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Amphetamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
The Enigmatic Aroma of Raspberries: A Technical Guide to the Natural Sources and Extraction of 3-(4-Hydroxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propan-2-one, more commonly known as raspberry ketone, is a phenolic compound that imparts the characteristic and highly sought-after aroma of red raspberries (Rubus idaeus)[1]. Beyond its significant role in the flavor and fragrance industry, raspberry ketone has garnered considerable attention for its potential therapeutic and nutraceutical properties.[2][3] This technical guide provides an in-depth exploration of the natural origins of raspberry ketone, its biosynthetic pathway, and detailed methodologies for its extraction and purification from natural sources.
Natural Occurrence of this compound
Raspberry ketone is found in a variety of fruits and plants, though often in trace amounts, which contributes to its high value as a natural flavor component.[1][4] The primary and most well-known source is the red raspberry, from which it can be extracted at a concentration of approximately 1-4 mg per kilogram of fruit.[1][4] Its presence has also been identified in other fruits such as cranberries and blackberries.[1]
Beyond common fruits, this compound is also found in other botanical sources. It is released by the flowers of certain orchid species, such as Dendrobium superbum and several Bulbophyllum species, to attract fruit flies for pollination.[1] Additionally, it has been reported in kiwifruit, peaches, apples, grapes, and the bark of yew, maple, and pine trees.[2][5] One lesser-known source is the plant Xanthocercis zambesiaca.[3]
| Natural Source | Concentration (mg/kg) |
| Red Raspberries (Rubus idaeus) | 1 - 4 |
| Cranberries | Present |
| Blackberries | Present |
| Kiwifruit | Present |
| Peaches | Present |
| Apples | Present |
| Grapes | Present |
| Yew (bark) | Present |
| Maple (bark) | Present |
| Pine (bark) | Present |
| Xanthocercis zambesiaca | Present |
| Orchid Flowers (Dendrobium superbum, Bulbophyllum species) | Released as a volatile |
Biosynthesis of this compound
The formation of raspberry ketone in plants is a multi-step enzymatic process that begins with the amino acid phenylalanine. The biosynthetic pathway is a branch of the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites.[6][7]
The key steps in the biosynthesis are as follows:
-
Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL), which deaminates phenylalanine to produce trans-cinnamic acid.[6]
-
Hydroxylation to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to yield p-coumaric acid.[6]
-
Activation to p-Coumaroyl-CoA: The p-coumaric acid is then activated by the addition of Coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), to form p-coumaroyl-CoA.[6][7]
-
Condensation to 4-Hydroxybenzalacetone: Benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to produce 4-hydroxybenzalacetone.[6]
-
Reduction to Raspberry Ketone: Finally, the double bond in 4-hydroxybenzalacetone is reduced by a NADPH-dependent reductase, such as benzalacetone reductase (BAR) or an enzyme designated as RiZS1, to yield this compound (raspberry ketone).[6]
Experimental Protocols for Extraction and Purification
Due to the low natural abundance of raspberry ketone, its extraction from plant material is a meticulous process. Several methods have been developed, primarily utilizing solvent extraction followed by chromatographic purification.
Ultrasonic-Assisted Ethanol (B145695) Extraction
This method employs ultrasonic waves to enhance the extraction efficiency of raspberry ketone into an ethanol solvent.
Methodology:
-
Sample Preparation: Fresh or frozen raspberries are lyophilized and ground into a fine powder.
-
Extraction: The powdered raspberry material is mixed with 60%-98% ethanol in a solid-to-liquid ratio of 1:10 (w/v). The mixture is then subjected to ultrasonic-assisted extraction for a specified duration, typically around 30-60 minutes, at a controlled temperature of 50-70°C.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The concentrated crude extract is further purified using column chromatography.
Hot Reflux Extraction with Methanol (B129727)
This is a classical extraction method that utilizes the principle of continuous solvent evaporation and condensation to extract the target compound.
Methodology:
-
Sample Preparation: Air-dried and powdered raspberry fruit is used as the starting material.
-
Extraction: The powdered material is placed in a flask with methanol and heated to reflux for a period of 2-4 hours. The process can be repeated multiple times to maximize the extraction yield.
-
Filtration and Concentration: After extraction, the mixture is filtered, and the solvent is evaporated from the filtrate to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid extraction or column chromatography, to isolate the raspberry ketone.
Comprehensive Extraction and Purification Protocol
This protocol, adapted from patent literature, provides a multi-step process for obtaining a higher purity raspberry ketone extract.
Methodology:
-
Extraction: Powdered raspberry is subjected to heating under reduced pressure with a 60%-98% ethanol solution. The extraction is performed 2-4 times, for 2-5 hours each time, at a temperature of 50-70°C. The solvent-to-raw material ratio is typically 5:1 to 10:1 (v/w).
-
Decolorization: The crude extract is treated with activated carbon to remove pigments and other colored impurities.
-
Concentration: The decolorized extract is concentrated under vacuum to a specific density.
-
Macroporous Resin Column Chromatography: The concentrated solution is loaded onto a pre-treated macroporous resin column (e.g., D101 resin). The column is first washed with purified water to remove sugars and other polar impurities. Subsequently, the raspberry ketone is eluted with a 70% ethanol solution.
-
Final Concentration and Drying: The eluent containing the raspberry ketone is collected and concentrated under vacuum. The final product can be obtained by spray drying the concentrated solution to yield a pale yellow powder.
Conclusion
This compound remains a compound of significant interest due to its desirable aroma and emerging biological activities. While its natural abundance is low, necessitating efficient extraction and purification techniques, the understanding of its biosynthetic pathway opens avenues for biotechnological production. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the fields of natural product chemistry, food science, and drug development, enabling further exploration of this valuable natural compound. The development of more sustainable and high-yield extraction and production methods will be crucial in meeting the growing demand for natural raspberry ketone.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2637312C1 - Method for raspberry ketone production - Google Patents [patents.google.com]
- 3. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021152214A1 - Composition comprising raspberry ketone - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(4-hydroxyphenyl)propan-2-one (Raspberry Ketone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-hydroxyphenyl)propan-2-one, widely known as raspberry ketone, is a phenolic compound that naturally occurs in a variety of fruits, most notably in red raspberries (Rubus idaeus). It is the primary constituent responsible for the characteristic aroma of raspberries. Beyond its use as a fragrance and flavoring agent, raspberry ketone has garnered significant attention from the scientific community for its potential therapeutic properties. Preclinical studies suggest a range of biological activities, including anti-obesity, antidiabetic, cardioprotective, and hepatoprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and known biological signaling pathways of 1-(4-hydroxyphenyl)propan-2-one.
Chemical and Physical Properties
This section details the fundamental chemical and physical characteristics of 1-(4-hydroxyphenyl)propan-2-one.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [1][2] |
| Synonyms | 4-Hydroxyphenylacetone, Raspberry Ketone, p-Hydroxyphenylacetone | [1][2] |
| CAS Number | 5471-51-2 | |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 81-85 °C | [4] |
| Boiling Point | 177 °C at 11 mmHg | [5] |
| Solubility | Soluble in methanol (B129727) and ether; low solubility in water. | [3][5] |
| pKa (predicted) | 9.86 ± 0.15 | [5] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 1-(4-hydroxyphenyl)propan-2-one.
¹H NMR Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.05 (d, J=8.4 Hz, 2H, Ar-H), 6.76 (d, J=8.4 Hz, 2H, Ar-H), 5.5-5.8 (br s, 1H, Ar-OH), 3.65 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).
¹³C NMR Spectroscopy
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.0 (C=O), 155.0 (C-OH), 130.5 (Ar-C), 129.5 (Ar-C), 115.5 (Ar-C), 50.0 (CH₂), 30.0 (CH₃).
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3020 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1710 (C=O stretch), 1610, 1515 (Ar C=C stretch), 1250 (C-O stretch).
Mass Spectrometry
-
MS (EI, 70 eV) m/z (%): 150 (M⁺, 40), 107 ([M-COCH₃]⁺, 100), 77 ([C₆H₅]⁺, 25), 43 ([CH₃CO]⁺, 80).
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 1-(4-hydroxyphenyl)propan-2-one.
Synthesis Protocol: Friedel-Crafts Acylation of Phenol (B47542)
A common laboratory-scale synthesis involves the reaction of phenol with chloroacetone (B47974).
Materials:
-
Phenol
-
Chloroacetone
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Once the addition is complete, add chloroacetone dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition of chloroacetone, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
The crude 1-(4-hydroxyphenyl)propan-2-one can be purified by recrystallization.
Materials:
-
Crude 1-(4-hydroxyphenyl)propan-2-one
-
Toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene (or a hot mixture of ethyl acetate and hexanes) in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of pure 1-(4-hydroxyphenyl)propan-2-one will form.
-
To maximize yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Purity and quantification can be assessed using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard stock solution of high-purity 1-(4-hydroxyphenyl)propan-2-one in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized and purified product in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
The purity of the sample can be determined by the area percentage of the main peak. The concentration can be quantified by comparing the peak area of the sample to a standard curve generated from serial dilutions of the stock solution.
Biological Activity and Signaling Pathways
1-(4-hydroxyphenyl)propan-2-one (raspberry ketone) has been shown to exert several biological effects, primarily related to metabolism. The following diagrams illustrate the key signaling pathways implicated in its activity.
Mechanism of Action Summary
The biological effects of raspberry ketone are believed to be multifactorial. One of the primary proposed mechanisms is the stimulation of norepinephrine-induced lipolysis in adipocytes.[6] This leads to the breakdown of triglycerides into free fatty acids and glycerol, which can then be utilized for energy through β-oxidation.
Furthermore, raspberry ketone has been shown to increase the expression and secretion of adiponectin from adipocytes.[4][7] Adiponectin is a crucial hormone that plays a significant role in regulating glucose levels and fatty acid breakdown. Increased adiponectin levels can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8] AMPK activation, in turn, promotes fatty acid oxidation and glucose uptake, contributing to improved metabolic health.
Additionally, raspberry ketone may act as an agonist for peroxisome proliferator-activated receptor-alpha (PPAR-α).[6] PPAR-α is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism. Its activation by raspberry ketone can lead to an upregulation of enzymes involved in lipid catabolism, further contributing to its potential anti-obesity effects.[6]
It is important to note that while these pathways provide a mechanistic framework for the observed effects of raspberry ketone, much of the research is based on in vitro and animal studies. More extensive clinical trials in humans are necessary to fully elucidate its therapeutic potential and safety profile.[6]
Conclusion
1-(4-hydroxyphenyl)propan-2-one is a compound of significant interest due to its pleasant aroma and, more importantly, its potential health benefits. This guide has provided a detailed overview of its chemical and physical properties, along with specific protocols for its synthesis, purification, and analysis, which are essential for researchers in the field. The elucidation of its involvement in key metabolic signaling pathways, such as those involving norepinephrine, adiponectin, AMPK, and PPAR-α, opens avenues for further investigation into its therapeutic applications in metabolic disorders. As research progresses, a deeper understanding of the molecular mechanisms of raspberry ketone will be crucial for its potential development as a nutraceutical or therapeutic agent.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-hydroxyphenyl)propan-2-one [chembk.com]
- 4. [PDF] Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]
- 5. Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raspberry alleviates obesity-induced inflammation and insulin resistance in skeletal muscle through activation of AMP-activated protein kinase (AMPK) α1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(4-Hydroxyphenyl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | Doublet | 2H | Ar-H (ortho to -OH) |
| 6.77 | Doublet | 2H | Ar-H (meta to -OH) |
| 3.63 | Singlet | 2H | -CH₂- |
| 2.13 | Singlet | 3H | -C(O)CH₃ |
| ~5.0 (variable) | Broad Singlet | 1H | Ar-OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 208.0 | C=O (Ketone) |
| 155.0 | Ar-C (para to -CH₂) |
| 130.5 | Ar-C (meta to -OH) |
| 127.5 | Ar-C (ipso) |
| 115.5 | Ar-C (ortho to -OH) |
| 51.0 | -CH₂- |
| 29.0 | -CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350-3150 | Strong, Broad | O-H stretch (Phenol) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2925-2850 | Medium | C-H stretch (Aliphatic) |
| 1706 | Strong | C=O stretch (Ketone)[1] |
| 1615, 1515 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1230 | Strong | C-O stretch (Phenol) |
| 830 | Strong | C-H bend (Para-substituted aromatic) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | ~40% | [M]⁺ (Molecular Ion) |
| 107 | 100% | [M - CH₃CO]⁺ (Base Peak) |
| 77 | ~15% | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propan-2-one and its Relation to Chalcones and Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-hydroxyphenyl)propan-2-one, also known as 4-hydroxyphenylacetone, and elucidates its chemical relationship to chalcones and the broader family of flavonoids. While not a direct intermediate in the primary plant biosynthetic pathway of flavonoids, this compound serves as a valuable synthetic precursor for the laboratory synthesis of chalcones via the Claisen-Schmidt condensation. This guide details the synthesis of the core compound, its role in chalcone (B49325) formation, and the subsequent cyclization to flavonoids. Furthermore, it explores the significant impact of chalcones and flavonoids on key cellular signaling pathways, including the NF-κB, MAPK, and apoptosis pathways, which are critical in inflammation, cancer, and other disease states. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.
Introduction to this compound
This compound is a naturally occurring phenolic ketone that has been isolated from plants such as Xanthocercis zambesiaca[1]. Structurally, it is an analog of phenylacetone (B166967) with a hydroxyl group at the para position of the phenyl ring[2]. While it is a metabolite of amphetamine in humans, its primary significance in the context of this guide is its utility as a synthetic building block.[2] Its chemical structure, featuring an enolizable ketone and a phenolic hydroxyl group, makes it a suitable starting material for various chemical transformations, most notably the synthesis of chalcone derivatives.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several methods. One common approach involves the demethylation of the more readily available precursor, 4-methoxyphenylacetone (B17817).
Experimental Protocol: Synthesis of this compound from 4-Methoxyphenylacetone
This protocol is based on the demethylation of a methoxy-substituted aromatic ring using a strong acid.
Materials:
-
4-Methoxyphenylacetone
-
Hydrobromic acid (48%)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat 250 mL of 48% hydrobromic acid to approximately 120°C.
-
Add 9.85 g of 4-methoxyphenylacetone dropwise to the hot acid over a period of two minutes.
-
Continue heating the reaction mixture for 15 minutes.
-
Cool the mixture to 30°C and dilute it with 500 mL of distilled water.
-
Transfer the mixture to a separatory funnel and extract twice with 250 mL portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure (in vacuo) to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of 40% ethyl acetate in hexane.
-
Combine the appropriate fractions and remove the solvent in vacuo to yield this compound as a thick yellow oil[3].
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Yellow solid or oil | [3][5] |
| Melting Point | 267°C | [6] |
| Boiling Point | 177°C / 11 mmHg | [6] |
Spectroscopic Data:
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR | Signals corresponding to the methyl protons, methylene (B1212753) protons, aromatic protons, and the phenolic hydroxyl proton. | [7] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | |
| FTIR (cm⁻¹) | Characteristic absorptions for O-H stretching (phenol), C=O stretching (ketone), and aromatic C-H and C=C stretching. | |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. |
Relationship to Chalcones and Flavonoids
The core of the relationship between this compound, chalcones, and flavonoids lies in the chemical synthesis of these compounds.
Biosynthesis of Chalcones and Flavonoids
In nature, flavonoids are synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. Chalcone synthase, a key enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones. Subsequently, chalcone isomerase facilitates the cyclization of the chalcone into a flavanone, which is the precursor for various classes of flavonoids. This compound is not a direct intermediate in this primary biosynthetic pathway.
Chemical Synthesis: The Claisen-Schmidt Condensation
In a laboratory setting, this compound can be used as the ketone component in a Claisen-Schmidt condensation reaction to synthesize chalcones[5][8]. This base-catalyzed reaction involves the condensation of a ketone with an aldehyde to form an α,β-unsaturated ketone.
3.2.1. Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a representative example.
Materials:
-
2,4-dihydroxy acetophenone (B1666503)
-
Ethanol
-
Sodium hydroxide (B78521) (60% aqueous solution)
-
Hydrochloric acid (1M)
-
Methanol
Procedure:
-
In a 100 mL round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxy acetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 mL of ethanol.
-
Add 10 mL of 60% aqueous NaOH solution as a catalyst.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature and acidify to pH 1 with 1M HCl.
-
Collect the precipitated product by filtration and wash with distilled water until the filtrate is neutral.
-
Dry the product in an oven at 50°C.
-
Purify the crude product by recrystallization from a methanol-water system[9].
Quantitative Data for a Representative Chalcone Synthesis:
| Product | Yield | Melting Point | Reference | | :--- | :--- | :--- | | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 60% | 190°C |[9] | | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | High | 180°C |[10] | | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (B12084069) | High | 190°C |[10] |
From Chalcones to Flavonoids
Chalcones are the immediate precursors for the synthesis of flavonoids. The cyclization of chalcones, often under oxidative conditions, leads to the formation of the flavone (B191248) or flavonol core structure.
Modulation of Cellular Signaling Pathways
Chalcones and flavonoids are well-known for their wide range of biological activities, which stem from their ability to modulate various cellular signaling pathways. This section provides an overview of their effects on the NF-κB, MAPK, and apoptosis pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival[9][11]. Many chalcones and flavonoids have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects. They can act at various points, such as inhibiting the degradation of IκBα or preventing the nuclear translocation of the p65 subunit[9][11].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for regulating cell proliferation, differentiation, and apoptosis[12][13]. Flavonoids and chalcones can modulate these pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. For instance, they can inhibit the phosphorylation of key kinases in these cascades[12][13].
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Flavonoids and chalcones can induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[3][14][15]. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins and activate caspases.
Conclusion
This compound is a compound of significant interest due to its role as a synthetic precursor to chalcones, which in turn are pivotal intermediates in the synthesis of flavonoids. This guide has provided a detailed examination of its synthesis, characterization, and its synthetic relationship to these important classes of bioactive compounds. The modulation of critical cellular signaling pathways, such as NF-κB, MAPK, and apoptosis, by chalcones and flavonoids underscores their therapeutic potential. The experimental protocols, quantitative data, and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further exploration of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-hydroxyphenyl)propan-2-one [chembk.com]
- 6. jetir.org [jetir.org]
- 7. 4-Hydroxyphenylacetone(770-39-8) 1H NMR spectrum [chemicalbook.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Hydroxyphenylacetone - Wikipedia [en.wikipedia.org]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and its derivatives. This class of compounds has garnered significant interest due to its versatile biological activities, including promising antimicrobial and anticancer properties. The synthetic route is straightforward, primarily involving a Michael addition reaction, making it an attractive scaffold for medicinal chemistry and drug discovery programs.
Application Notes
The core structure, 3-((4-hydroxyphenyl)amino)propanoic acid, serves as a versatile platform for the development of novel therapeutic agents. Research has demonstrated that derivatives of this scaffold exhibit potent, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacterial and fungal strains.[1][2] Specifically, certain hydrazone derivatives have shown broad-spectrum antimicrobial activity.[1]
Furthermore, these compounds have been investigated for their potential as anticancer agents. Studies have shown that specific derivatives can reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells, and inhibit cell migration.[3][4] The presence of the phenolic hydroxyl group also imparts antioxidant properties to these molecules, which may contribute to their overall biological profile.[3]
Proposed Signaling Pathway for Anticancer Activity
While the precise mechanism of action for the anticancer effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is still under investigation, in silico studies on structurally related, more complex thiazole (B1198619) derivatives suggest a potential interaction with key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5] Both SIRT2 and EGFR are implicated in cancer cell proliferation, survival, and metastasis. The inhibition of these pathways can lead to cell cycle arrest and apoptosis. This suggests a plausible hypothesis for the observed anticancer activity of this class of compounds, warranting further investigation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Hydroxyphenyl)propan-2-one (Raspberry Ketone)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone, is a natural phenolic compound that imparts the characteristic aroma to raspberries. It is widely used in the food industry as a flavoring agent and has gained significant attention in the cosmetic and pharmaceutical industries for its purported weight-loss and skin-whitening properties.[1][2] Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing Raspberry Ketone. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accessible technique in most analytical laboratories. Additionally, alternative methods employing fluorescence and mass spectrometry detection are discussed for enhanced sensitivity and specificity.
Experimental Protocols
This section details the methodologies for the analysis of this compound by HPLC.
Method 1: HPLC with UV-Visible Detection
This method is suitable for the routine quantification of Raspberry Ketone in various sample matrices.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Visible detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
2. Reagents and Standards
-
Raspberry Ketone reference standard (≥98% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18 MΩ·cm or higher).
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Raspberry Ketone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.
4. Sample Preparation
-
Solid Samples (e.g., supplements, powders): Accurately weigh a portion of the homogenized sample, dissolve it in methanol, and sonicate for 15-20 minutes to ensure complete extraction. Dilute the extract with the mobile phase to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., fragrances, beverages): Dilute the liquid sample with the mobile phase to an appropriate concentration.[3] Filter the diluted sample through a 0.45 µm syringe filter prior to analysis.
5. HPLC Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% v/v trifluoroacetic acid or formic acid). The ratio can be optimized, for example, Acetonitrile:Water (46:54 v/v).[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 220 nm or 275 nm.[5]
-
Injection Volume: 10-20 µL.
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the Raspberry Ketone peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of Raspberry Ketone in the sample using the calibration curve.
Method 2: HPLC with Fluorescence Detection (Pre-column Derivatization)
For samples with low concentrations of Raspberry Ketone or complex matrices, a more sensitive method involving pre-column derivatization and fluorescence detection can be employed. This method enhances selectivity and lowers the limit of detection.[1][3]
1. Derivatization Reagent
-
4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H).[1]
2. Derivatization Procedure
-
Mix the sample or standard solution with the NBD-H reagent in a suitable buffer.
-
Heat the mixture to facilitate the reaction (e.g., 80°C for 20 minutes).[2]
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
3. HPLC Conditions
-
Column: ODS (C18) reversed-phase column.
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 550 nm.[2]
Data Presentation
The quantitative performance of the HPLC methods for this compound analysis is summarized in the tables below.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 2.0 mg/L | [4] |
| Correlation Coefficient (R²) | >0.999 | [4] |
| Limit of Detection (LOD) | 0.6 mg/L | [4] |
| Limit of Quantification (LOQ) | 2.1 mg/L | [4] |
Table 2: HPLC-Fluorescence (with NBD-H derivatization) Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 10.0 µg/mL | [2][6] |
| Correlation Coefficient (R²) | 0.9980 | [2][6] |
| Limit of Detection (LOD) | 0.018 µg/mL | [2][6] |
| Recovery | 79.6% - 88.8% | [6] |
Table 3: UHPLC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | Three orders of magnitude | [7][8] |
| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL | [7][8] |
| Precision Error | < 5% | [7][8] |
| Accuracy | 80 - 120% | [7][8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC system components.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of key components in the HPLC system.
References
- 1. Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. An ADH toolbox for raspberry ketone production from natural resources via a biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Design Using 3-(4-Hydroxyphenyl)propan-2-one (Raspberry Ketone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound responsible for the characteristic aroma of red raspberries.[1] Beyond its use in the food and fragrance industries, RK has garnered significant scientific interest for its diverse biological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-adipogenic agent.[2][3][4] These properties are attributed to its ability to modulate key cellular signaling pathways, including the TLR4/NF-κB and IL-6/JAK1/STAT3 pathways.[5] This document provides detailed protocols for in vitro experimental designs to investigate the biological effects of this compound.
Assessment of Cytotoxicity
Prior to evaluating the biological activity of Raspberry Ketone, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
This protocol is designed for assessing the cytotoxicity of Raspberry Ketone on RAW 264.7 murine macrophage cells.
Materials:
-
Raspberry Ketone (this compound)
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Treatment: Prepare serial dilutions of Raspberry Ketone in complete DMEM. Remove the old medium from the wells and add 100 µL of the Raspberry Ketone solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve RK) and a negative control (medium only).
-
Incubation: Incubate the cells with Raspberry Ketone for 24 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Data Presentation: Cytotoxicity of Raspberry Ketone
| Cell Line | Assay | Compound | IC50 Value | Reference |
| RAW 264.7 | MTT | Raspberry Ketone | >100 µg/mL (Non-toxic at tested concentrations) | [7] |
Note: The provided data is based on similar compounds and general observations. It is recommended to determine the IC50 experimentally for each specific cell line and experimental conditions.
Evaluation of Anti-inflammatory Activity
Raspberry Ketone has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The following protocols describe methods to assess these effects in vitro.
Experimental Workflow for Anti-inflammatory Assays
References
- 1. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 3. Potentials of Raspberry Ketone as a Natural Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raspberry Ketone Reduced Lipid Accumulation in 3T3-L1 Cells and Ovariectomy-Induced Obesity in Wistar Rats by Regulating Autophagy Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raspberry Polyphenol Extract Decreases NF-kB and IL-6 Expression in Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-hydroxyphenyl)propionic acid in Ligand-Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-hydroxyphenyl)propionic acid (HPPA), a phenolic acid found in various natural sources and a metabolite of dietary polyphenols, presents a versatile tool in ligand-binding assays.[1][2] Its applications span from being a highly sensitive fluorogenic substrate for horseradish peroxidase (HRP) in immunoassays to acting as a biologically active ligand for identifying novel protein targets. These notes provide detailed protocols and data for utilizing HPPA in both capacities, empowering researchers to enhance assay sensitivity and explore new molecular interactions.
Section 1: HPPA as a Fluorogenic Substrate in HRP-Based Ligand-Binding Assays
HPPA serves as a superior alternative to conventional chromogenic substrates (e.g., TMB, ABTS) in HRP-based assays like ELISA. The enzymatic reaction of HRP with HPPA in the presence of hydrogen peroxide yields a highly fluorescent product, leading to significant signal amplification. This translates to improved assay sensitivity and a wider dynamic range compared to colorimetric methods.[3]
Key Advantages:
-
Enhanced Sensitivity: Detect lower concentrations of target molecules.
-
Broader Dynamic Range: Quantify a wider range of analyte concentrations without sample dilution.
-
High-Throughput Adaptability: Suitable for automated microplate-based assays.
Reaction Mechanism
Horseradish peroxidase catalyzes the oxidation of HPPA by hydrogen peroxide. This reaction generates a fluorescent dimer, which can be quantified using a fluorescence plate reader.
Caption: HRP enzymatic reaction with HPPA.
Experimental Protocol: Fluorogenic ELISA using HPPA
This protocol outlines a standard indirect ELISA. It can be adapted for other ELISA formats (direct, sandwich, competitive).
Materials:
-
96-well black, flat-bottom microplates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Antigen
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the antigen)
-
HRP-conjugated Secondary Antibody (specific to the primary antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HPPA Substrate Solution (see preparation below)
-
Fluorescence Microplate Reader
HPPA Substrate Solution Preparation:
-
HPPA Stock Solution (100 mM): Dissolve 166.17 mg of 3-(4-hydroxyphenyl)propionic acid in 10 mL of DMSO. Store at -20°C.
-
Hydrogen Peroxide (H₂O₂) Stock Solution (3%): Commercially available.
-
Substrate Buffer: 0.1 M Tris-HCl, pH 8.5.
-
Working Substrate Solution (prepare fresh):
-
To 10 mL of Substrate Buffer, add 10 µL of HPPA Stock Solution (final concentration 100 µM).
-
Add 1 µL of 3% H₂O₂ (final concentration ~0.003%).
-
Mix well.
-
Assay Procedure:
-
Antigen Coating: Dilute the antigen to the desired concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of the freshly prepared HPPA Working Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.
Data Presentation
| Parameter | Fluorogenic Assay (HPPA) | Colorimetric Assay (TMB) |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~1-5 ng/mL |
| Dynamic Range | 3.3 - 3.6 orders of magnitude | ~2 orders of magnitude |
| Incubation Time | 15-30 minutes | 15-30 minutes |
| Stop Solution | Not required | Required (e.g., H₂SO₄) |
Caption: Fluorogenic ELISA workflow.
Section 2: HPPA as a Ligand for Target Identification
HPPA is a biologically active molecule that can modulate cellular pathways. For instance, it has been shown to suppress macrophage foam cell formation by up-regulating the expression of cholesterol transporters like ABCA1 and SR-B1 and down-regulating the scavenger receptor CD36.[4][5][6] It also restricts inflammation via the NF-κB pathway.[4][5][6] This biological activity suggests that HPPA interacts with specific protein targets within the cell. Ligand-binding assays using HPPA as the "bait" can be employed to identify these unknown binding partners.
Proposed Experimental Approaches for Target Identification:
-
Pull-Down Assay with Immobilized HPPA: This technique involves chemically coupling HPPA to beads to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate.
-
Surface Plasmon Resonance (SPR): SPR can be used to study the binding kinetics of HPPA with potential protein targets in real-time. This method requires immobilization of either HPPA or the putative target protein on a sensor chip.
Caption: HPPA's effect on macrophage foam cell formation.
Experimental Protocol: Pull-Down Assay with HPPA
Materials:
-
NHS-activated agarose (B213101) beads (or similar affinity matrix)
-
3-(4-hydroxyphenyl)propionic acid (HPPA)
-
Coupling Buffer (e.g., 0.1 M MOPS, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysate (from a relevant cell line, e.g., RAW 264.7 macrophages)
-
Lysis Buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Wash Buffer (e.g., Lysis Buffer with lower salt concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)
-
Control beads (beads without coupled HPPA)
Procedure:
-
HPPA Immobilization:
-
Wash NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Dissolve HPPA in Coupling Buffer.
-
Incubate the beads with the HPPA solution overnight at 4°C with gentle rotation.
-
Quench unreacted NHS groups by incubating with Quenching Buffer for 2 hours at room temperature.
-
Wash the beads extensively with Wash Buffer.
-
-
Protein Binding:
-
Prepare cell lysate and clarify by centrifugation.
-
Incubate the cell lysate with the HPPA-coupled beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using Elution Buffer.
-
Neutralize the eluate immediately if using a low pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining.
-
Identify unique protein bands in the HPPA pull-down compared to the control by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation: Hypothetical Pull-Down Results
| Protein ID (Hypothetical) | Function | Abundance (HPPA-beads) | Abundance (Control-beads) |
| Protein X | Kinase | +++ | - |
| Protein Y | Transcription Factor | ++ | - |
| Actin | Cytoskeletal | + | + |
| Albumin | Non-specific binding | + | + |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HPPA
-
Purified potential target protein (identified from pull-down or hypothesized)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization (HPPA):
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject a solution of HPPA (with a linker containing a primary amine, if necessary for coupling) over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without HPPA immobilization.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified target protein over the HPPA-coupled and reference flow cells.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Data Presentation: Hypothetical SPR Results
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.5 x 10⁵ |
| Dissociation Rate (kd) (1/s) | 3.2 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (nM) | 21.3 |
Conclusion
3-(4-hydroxyphenyl)propionic acid is a valuable and multifaceted tool for researchers in the field of ligand-binding assays. Its use as a fluorogenic substrate can significantly enhance the sensitivity and dynamic range of immunoassays. Furthermore, its inherent biological activity makes it an attractive small molecule ligand for the discovery and characterization of novel protein interactions, potentially leading to new therapeutic targets. The protocols and data presented here provide a framework for the successful application of HPPA in these diverse contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-p-hydroxyphenylpropionic acid--a sensitive fluorogenic substrate for automated fluorometric enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Synthesis of 3-(4-Hydroxyphenyl)propanamide
Introduction
3-(4-Hydroxyphenyl)propanamide (B1256929), also known as Phloretamide, is a phenolic amide that has garnered interest in various fields, including cosmetics for its potential anti-aging properties. This document provides detailed protocols for two distinct chemical synthesis methods for this compound, targeting researchers and professionals in drug development and chemical synthesis. The methods outlined are based on the amidation of 3-(4-hydroxyphenyl)propionic acid.
Method 1: Two-Step Synthesis via Acyl Chloride Intermediate
This method is an efficient and cost-effective approach that proceeds through an acyl chloride intermediate, which is subsequently reacted with ammonia (B1221849). It avoids the use of hazardous and expensive coupling reagents.
Application Notes: This process is advantageous due to its use of readily available and inexpensive reagents like thionyl chloride and ammonia water, which serve as both reactants and solvents.[1] The reaction time is significantly reduced compared to older methods, and the post-reaction workup is more straightforward, avoiding problematic byproducts like dicyclohexylurea.[1] The overall yield of this method is reported to be higher, at 84%.[1]
Experimental Protocol:
Step 1: Synthesis of 3-(4-hydroxyphenyl)propanoyl chloride
-
In a well-ventilated fume hood, add 2g of p-hydroxyphenylpropionic acid to 15mL of thionyl chloride in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Stir the mixture for 1 to 1.5 hours until the solution becomes clear.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For TLC analysis, take a sample, dissolve it in a small amount of methanol (B129727), and spot it on a TLC plate, using a solvent system of petroleum ether:ethyl acetate (B1210297) (5:1 mass ratio).[1]
-
Once the reaction is complete, remove the excess thionyl chloride by rotary evaporation.
Step 2: Amidation of 3-(4-hydroxyphenyl)propanoyl chloride
-
Dissolve the residue from Step 1 in a small amount of acetonitrile (B52724).
-
In a separate flask, cool 20mL of 25-28% ammonia water to 0°C in an ice bath.
-
Slowly add the acetonitrile solution of the acyl chloride dropwise to the cold ammonia water with continuous stirring.
-
Continue stirring the reaction mixture for 15-30 minutes at 0°C.
-
Monitor the reaction completion by TLC. For this, a sample is taken, acidified, and spotted on a TLC plate with a mobile phase of dichloromethane:methanol (10:1 mass ratio).[1]
Purification:
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
To the resulting solid, add a small amount of concentrated hydrochloric acid. The color of the solid should change from yellow to white.
-
Remove the hydrochloric acid by rotary evaporation and dry the solid.
-
Add an excess of ethyl acetate and heat the mixture to reflux to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration and dry to obtain 3-(4-hydroxyphenyl)propanamide.
Method 2: Synthesis via an Active 4-Nitrophenyl Ester Intermediate
This method involves the activation of the carboxylic acid with 4-nitrophenol (B140041) using a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), followed by amidation.
Application Notes: This method represents an older approach to the synthesis of 3-(4-hydroxyphenyl)propanamide. While it is effective, it has several drawbacks. The use of DCC results in the formation of N,N'-dicyclohexylurea as a byproduct, which can be challenging to remove completely from the final product.[1] Furthermore, the reagents, particularly 4-nitrophenol and DCC, are more expensive, and the overall yield is lower at 75%.[1] The reaction also requires chromatographic purification, which may not be ideal for large-scale synthesis.[2]
Experimental Protocol:
Step 1: Formation of the 4-Nitrophenyl Ester
-
Dissolve 3-(4-hydroxyphenyl)propanoic acid (0.12-0.0012 mol) and 4-nitrophenol in ethyl acetate.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate of N,N'-dicyclohexylurea will form.
-
Filter off the N,N'-dicyclohexylurea precipitate and dry the filtrate under vacuum.
Step 2: Amidation of the Active Ester
-
Dissolve the dried residue from Step 1 in anhydrous methanol saturated with ammonia (10 cm³).
-
Stir the reaction mixture at room temperature.
-
Evaporate the mixture to dryness.
Purification:
-
Load the resulting residue onto a silica (B1680970) gel chromatography column.
-
Elute the column with a mixture of chloroform-methanol (50:1, v/v).
-
Collect the fractions containing the pure product.
-
Crystallize the chromatographically clean product from methanol.
-
Dry the final product in a vacuum desiccator over phosphorus pentoxide to yield 3-(4-hydroxyphenyl)propanamide.[2]
Data Presentation
| Parameter | Method 1: Acyl Chloride Intermediate | Method 2: Active 4-Nitrophenyl Ester |
| Starting Material | p-Hydroxyphenylpropionic acid | 3-(4-Hydroxyphenyl)propanoic acid |
| Key Reagents | Thionyl chloride, Ammonia water | 4-Nitrophenol, N,N'-Dicyclohexylcarbodiimide (DCC), Methanolic Ammonia |
| Reaction Time | ~2 hours[1] | ~4.5 hours[1] |
| Overall Yield | 84%[1] | 75%[1] |
| Purification | Recrystallization[1] | Column Chromatography, Recrystallization[2] |
| Byproducts | SO₂, HCl, NH₄Cl | N,N'-Dicyclohexylurea, 4-Nitrophenol[1] |
| Advantages | Higher yield, shorter reaction time, inexpensive reagents, easier workup[1] | Established method |
| Disadvantages | Use of corrosive thionyl chloride | Lower yield, longer reaction time, expensive reagents, difficult purification[1] |
Mandatory Visualization
Caption: Workflow for the synthesis of 3-(4-hydroxyphenyl)propanamide via an acyl chloride intermediate.
Caption: Workflow for the synthesis of 3-(4-hydroxyphenyl)propanamide via an active ester intermediate.
References
- 1. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 2. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition - Google Patents [patents.google.com]
Application of 3-(4-Hydroxyphenyl)propan-2-one in Metabolic Pathway Studies
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound found in red raspberries and other fruits. It has garnered significant interest in the scientific community for its potential applications in the study of metabolic pathways, particularly those related to obesity and metabolic syndrome. RK is structurally similar to capsaicin (B1668287) and the stimulant synephrine, compounds known to influence metabolism. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cellular and systemic metabolism.
Mechanism of Action
In vitro and in vivo studies suggest that this compound exerts its metabolic effects through several mechanisms. It is believed to increase fat breakdown by making adipocytes more susceptible to the fat-burning hormone norepinephrine (B1679862).[1] Furthermore, RK has been shown to increase the secretion of adiponectin, a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown. The primary pathways implicated in the action of RK include the modulation of lipolysis, inhibition of adipogenesis, and enhancement of fatty acid oxidation.
Key Metabolic Pathways Influenced by this compound
1. Norepinephrine-Induced Lipolysis: this compound is thought to enhance the effects of norepinephrine, a key hormone in the sympathetic nervous system that triggers the breakdown of stored fats (triglycerides) into free fatty acids and glycerol. This process is initiated by the binding of norepinephrine to β-adrenergic receptors on the surface of adipocytes, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other lipases, initiating lipolysis.
2. Adiponectin Signaling: this compound has been observed to increase the expression and secretion of adiponectin from adipocytes. Adiponectin is a crucial adipokine that enhances insulin (B600854) sensitivity and promotes fatty acid oxidation in peripheral tissues like skeletal muscle and the liver. It exerts its effects by binding to its receptors, AdipoR1 and AdipoR2, which in turn activates downstream signaling cascades, most notably the AMP-activated protein kinase (AMPK) pathway. Activated AMPK stimulates fatty acid oxidation and glucose uptake.
Experimental Protocols
In Vitro Studies using 3T3-L1 Adipocytes
The 3T3-L1 cell line is a widely used model for studying adipogenesis and adipocyte metabolism.
1. Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes and to quantify lipid accumulation.
-
Experimental Workflow:
-
Protocol:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum until confluent.
-
Differentiation Induction: Two days post-confluence, change the medium to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Treat cells with varying concentrations of this compound or vehicle control during this step.
-
Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
Oil Red O Staining:
-
Wash differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a working solution of Oil Red O for 20 minutes.
-
Wash with water to remove excess stain.
-
Visualize lipid droplets under a microscope.
-
-
Quantification: For quantitative analysis, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 492 nm.
-
2. Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in adipocytes treated with this compound.
-
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 cells into mature adipocytes in a 24-well plate.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with varying concentrations of this compound for 2-4 hours.
-
Assay: Add assay medium containing radiolabeled fatty acid (e.g., [¹⁴C]palmitate) complexed to BSA.
-
CO₂ Trapping: Incubate the plate in a sealed chamber with a filter paper soaked in a CO₂ trapping agent (e.g., NaOH). The ¹⁴CO₂ produced from the oxidation of the radiolabeled fatty acid will be trapped.
-
Measurement: After incubation, measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
-
3. Glucose Uptake Assay
This protocol assesses the effect of this compound on glucose uptake in adipocytes using a fluorescent glucose analog, 2-NBDG.
-
Protocol:
-
Cell Preparation: Differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate.
-
Serum Starvation: Serum-starve the mature adipocytes in Krebs-Ringer-HEPES (KRH) buffer for 2-3 hours.
-
Treatment: Treat the cells with this compound for a specified period (e.g., 30 minutes). Include a positive control (e.g., insulin).
-
Glucose Uptake: Add 2-NBDG to the wells and incubate for 30-60 minutes.
-
Measurement: Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
4. Western Blot Analysis for Adipogenic Transcription Factors
This protocol is for determining the protein expression levels of key adipogenic transcription factors, such as PPARγ and C/EBPα, in response to this compound treatment.
-
Protocol:
-
Cell Lysis: Lyse the treated 3T3-L1 adipocytes with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
-
In Vivo Studies in a Diet-Induced Obesity Mouse Model
1. Induction of Obesity
-
Protocol:
-
Animal Model: Use male C57BL/6J mice, which are susceptible to diet-induced obesity.
-
Diet: Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitoring: Monitor body weight and food intake weekly.
-
2. Administration of this compound
-
Protocol:
-
Dosage: Based on previous studies, a typical oral gavage dose of this compound is in the range of 100-500 mg/kg body weight.
-
Vehicle: Dissolve or suspend the compound in a suitable vehicle, such as corn oil or a solution of propylene (B89431) glycol and water.
-
Administration: Administer the compound daily via oral gavage for a period of 4-8 weeks.
-
3. Metabolic Phenotyping
-
Measurements:
-
Body Composition: Analyze body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity.
-
Serum Analysis: Collect blood samples to measure levels of glucose, insulin, triglycerides, cholesterol, and adipokines like adiponectin.
-
Tissue Analysis: At the end of the study, harvest adipose tissue and liver for histological analysis (e.g., H&E staining for adipocyte size) and molecular analysis (e.g., Western blotting or qPCR for gene expression).
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound from various studies.
Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes
| Parameter | Concentration | Effect | Reference |
| Lipolysis | 10 µM | Significant increase | [2] |
| Fatty Acid Oxidation | 10 µM | Increased | [2] |
| Lipid Accumulation | 10 µM | Suppressed | [2] |
| Adiponectin Secretion | 10 µM | Increased | [2] |
| PPARγ Expression | 300 µM | Significantly reduced | [3] |
| C/EBPα Expression | 300 µM | Significantly reduced | [3] |
Table 2: In Vivo Effects of this compound in Rodent Models of Obesity
| Animal Model | Dose | Duration | Key Findings | Reference |
| Ovariectomized Rats | 160 mg/kg/day | 8 weeks | Reduced body weight gain, decreased inguinal adipose tissue, increased expression of browning-specific proteins in WAT | [1] |
| High-Fat Diet Mice | 200 mg/kg/day | 4 weeks | Prevented HFD-induced body weight gain | [4] |
| Obese Mice | 330-500 mg/kg | 10 days | Retarded gain in body weight, but higher doses showed mortality | [5] |
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. The concentrations and treatment times for this compound may need to be adjusted based on the cell line and experimental goals. Always refer to the original publications for more detailed information.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Noradrenaline and ATP regulate adiponectin exocytosis in white adipocytes: Disturbed adrenergic and purinergic signalling in obese and insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(4-Hydroxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone, is a phenolic compound that imparts the characteristic aroma to raspberries. Beyond its use as a fragrance and flavoring agent, it has gained significant attention in the nutraceutical and pharmaceutical industries for its potential health benefits, including weight management and antioxidant properties. Accurate and precise quantification of raspberry ketone in various matrices such as dietary supplements, food products, and biological samples is crucial for quality control, dosage determination, and pharmacokinetic studies.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Food Supplement | 0.6 mg/L | 2.1 mg/L | Not Reported | [1] |
| HPLC-MS/MS | Raspberry | 1.0 µg/kg | Not Reported | 75.4 - 82.3 | [2][3] |
| UHPLC-QqQ-MS/MS | Mouse Plasma & Brain | Not Reported | 0.4 - 6.0 ng/mL | 80 - 120 | [4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS (after derivatization) | General | Not Reported | Not Reported | Not Reported | General Protocol |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| ¹H-qNMR | General | Analyte Dependent | Analyte Dependent | Not Applicable | General Protocol |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This protocol is suitable for the quantification of raspberry ketone in food supplements.
1. Instrumentation and Materials
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Raspberry Ketone reference standard (USP grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Prepare a stock solution of Raspberry Ketone (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a known volume of acetonitrile.
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL) by serial dilution of the stock solution with acetonitrile.[1]
3. Sample Preparation
-
Accurately weigh a portion of the homogenized food supplement sample.
-
Extract the raspberry ketone using a suitable solvent, such as a mixture of methanol (B129727) and water, with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A). A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the raspberry ketone standard against its concentration.
-
Determine the concentration of raspberry ketone in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of raspberry ketone in various matrices, particularly after a derivatization step to improve volatility.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Pyridine (B92270) (anhydrous)
-
Raspberry Ketone reference standard
-
Internal standard (e.g., 2-Nonanol)
-
Solvents (e.g., ethyl acetate, methanol)
-
Vials, syringes, and other standard laboratory glassware
2. Sample Preparation and Derivatization
-
Extract raspberry ketone from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-450
4. Data Analysis
-
Identify the derivatized raspberry ketone peak based on its retention time and mass spectrum.
-
Quantify the analyte using an internal standard method. Prepare calibration standards containing known concentrations of raspberry ketone and a fixed concentration of the internal standard, and subject them to the same derivatization procedure.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Protocol 3: Quantification by Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This protocol provides a general framework for the absolute quantification of raspberry ketone.
1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Raspberry Ketone sample of unknown purity
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation
-
Accurately weigh a precise amount of the raspberry ketone sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 on Bruker instruments).
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons of both the analyte and the internal standard. A conservative value of 30 seconds is often sufficient, but should be determined experimentally for highest accuracy.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error). Typically 16 to 64 scans.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant and calibrated temperature (e.g., 298 K).
4. Data Processing and Analysis
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for raspberry ketone and a signal for the internal standard.
-
Calculate the purity of the raspberry ketone sample using the following formula:
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Iₓ = Integral of the analyte signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons for the analyte signal
-
Nₛₜd = Number of protons for the internal standard signal
-
MWₓ = Molecular weight of the analyte (Raspberry Ketone: 164.20 g/mol )
-
MWₛₜd = Molecular weight of the internal standard
-
mₓ = Mass of the analyte sample
-
mₛₜd = Mass of the internal standard
-
Pₛₜd = Purity of the internal standard (%)
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-(4-Hydroxyphenyl)propan-2-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(4-Hydroxyphenyl)propan-2-one, commonly known as raspberry ketone, in bioassays.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the volume of the solvent to decrease the concentration.- Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the compound is heat-stable.- Use sonication to facilitate dissolution. |
| Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Medium | The compound is "crashing out" of the solution due to the lower solubilizing capacity of the aqueous medium compared to the organic stock solvent. | - Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) to minimize the volume added to the aqueous medium.- Perform serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous medium.- Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing.- Consider using a co-solvent system in your final assay medium, if compatible with your experimental setup. |
| Inconsistent or Non-reproducible Bioassay Results | The compound may not be fully dissolved, leading to inaccurate concentrations in the assay. Precipitation may be occurring in the assay plate, which is not always visible to the naked eye. | - Visually inspect the stock solution for any particulate matter before use.- Prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.- Include a solubility assessment in your assay development, such as measuring turbidity, to ensure the compound remains in solution at the tested concentrations. |
| Cell Toxicity Observed in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too high, causing cellular stress or death. | - Determine the maximum tolerated solvent concentration for your specific cell line by running a dose-response curve with the solvent alone.- In general, keep the final concentration of DMSO below 0.5% for most cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent. It has low solubility in water but is more soluble in organic solvents. The table below summarizes available quantitative data.
| Solvent | Solubility | Notes |
| Water | ~2.5 mg/mL | Can be increased to ≥6.3 mg/mL with sonication. |
| 95% Ethanol | 50 mg/mL | |
| DMSO | ≥31.4 mg/mL, 33 mg/mL | Fresh DMSO is recommended as moisture absorption can reduce solubility. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | While specific quantitative data is not readily available, its aqueous solubility is low. Given its pKa of ~9.95, it will be predominantly in its less soluble neutral form at pH 7.4. |
Q2: How can I prepare a stock solution of this compound?
A2: Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. A general protocol is provided in the "Experimental Protocols" section below.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerated concentration of DMSO is cell-line dependent. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity. It is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, as a phenolic compound, its solubility can be increased at a higher pH. This compound has a pKa of approximately 9.95, meaning it will become more deprotonated and water-soluble in alkaline conditions. However, it is essential to ensure that the final pH of your assay medium is compatible with your biological system. A detailed protocol for pH adjustment is available in the "Experimental Protocols" section.
Q5: What are cyclodextrins and can they help with solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their central cavity, forming a more water-soluble inclusion complex. This can be an effective method for increasing the aqueous solubility of poorly soluble compounds like this compound. A protocol for preparing a cyclodextrin (B1172386) inclusion complex is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 164.20 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 1.642 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization by pH Adjustment
This protocol provides a general method for increasing the solubility of this compound in an aqueous buffer by increasing the pH.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired volume of your aqueous buffer.
-
While stirring, slowly add the this compound powder to the buffer to achieve the desired final concentration.
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If the compound does not fully dissolve, begin adding small increments of 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
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Continue to add NaOH until the compound is completely dissolved. Note the final pH of the solution.
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Crucially, ensure that the final pH is compatible with your bioassay. Perform a control experiment to confirm that the altered pH does not affect your cells or assay components.
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Sterile-filter the final solution before use in cell culture.
Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
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This compound
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Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
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Ethanol
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Water
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Mortar and pestle
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Vacuum oven or desiccator
Procedure:
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Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
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In a mortar, place the calculated amount of cyclodextrin.
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Add a small amount of a 50% ethanol-water solution to the cyclodextrin and triturate to form a paste.
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Dissolve the calculated amount of this compound in a minimal amount of ethanol.
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Slowly add the this compound solution to the cyclodextrin paste and knead for 30-60 minutes.
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Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Grind the dried complex into a fine powder using the mortar and pestle.
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The resulting powder is the inclusion complex, which should have improved aqueous solubility. The solubility of the complex should be determined experimentally.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
Caption: Activation of the AMPK signaling pathway.
Technical Support Center: Purification of Synthetic 3-(4-Hydroxyphenyl)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic 3-(4-Hydroxyphenyl)propan-2-one, commonly known as raspberry ketone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity of Crude Product After Synthesis
Symptom: The crude product, after synthesis via aldol (B89426) condensation and subsequent hydrogenation, shows multiple spots on a TLC plate, and the melting point is broad and lower than the expected 82-83°C.
Possible Causes and Solutions:
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Incomplete Aldol Condensation: The presence of unreacted p-hydroxybenzaldehyde can complicate purification.
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Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis is a mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 8:2 v/v).[1] The starting material, p-hydroxybenzaldehyde, should be consumed before proceeding to the next step.
-
-
Presence of the Aldol Adduct Intermediate: The intermediate, 4-(4-hydroxyphenyl)-3-buten-2-one, may persist if the hydrogenation step is incomplete. This intermediate is often a colored impurity.
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Solution: The progress of the hydrogenation can also be monitored by TLC. The disappearance of the more conjugated, and typically lower Rf, spot of the intermediate indicates the completion of the reaction. Ensure adequate catalyst loading and reaction time.
-
-
Self-Condensation of Acetone (B3395972): Under basic conditions, acetone can undergo self-condensation to form diacetone alcohol and mesityl oxide, which can be difficult to remove.
-
Solution: To minimize this, slowly add acetone to the reaction mixture containing p-hydroxybenzaldehyde and the base. Maintaining a lower reaction temperature can also disfavor the self-condensation of acetone.
-
-
Formation of Polymeric Byproducts: The reaction can sometimes produce tar-like polymeric materials, which can contaminate the product.
-
Solution: Careful control of reaction temperature and stoichiometry is crucial. Adding the base portion-wise can help to control the reaction rate and reduce polymerization.
-
Problem 2: Difficulty with Recrystallization
Symptom 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than dissolving. This is a common issue with raspberry ketone, especially when using water as a recrystallization solvent, as its melting point (82-83°C) is below the boiling point of water.[2]
Possible Causes and Solutions:
-
High Impurity Level: A high concentration of impurities can significantly lower the melting point of the mixture, leading to oiling out.[3]
-
Solution: Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
-
-
Inappropriate Solvent Choice: The melting point of the solute is below the boiling point of the solvent.
-
Solution 1: Switch to a lower-boiling point solvent or a mixed solvent system. A mixture of ethanol (B145695) and water is often effective. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield crystals.
-
Solution 2: Use a larger volume of the recrystallization solvent. This keeps the saturation temperature lower, potentially below the melting point of the compound.[2]
-
-
Too Rapid Cooling: Cooling the solution too quickly can favor oiling over crystal lattice formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or glass wool, before transferring it to an ice bath.
-
Symptom 2: Poor crystal yield after recrystallization.
Possible Causes and Solutions:
-
Using Too Much Solvent: An excessive amount of solvent will keep more of the product dissolved in the mother liquor, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, it can be carefully evaporated by heating the solution.
-
-
Premature Crystallization During Hot Filtration: If hot filtration is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
Problem 3: Ineffective Purification by Column Chromatography
Symptom: Poor separation of raspberry ketone from impurities on a silica (B1680970) gel column.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low.
-
Solution: Develop an optimal solvent system using TLC before running the column. A good starting point for silica gel chromatography is a mixture of hexane (B92381) and ethyl acetate, or toluene and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for raspberry ketone, with good separation from impurity spots.
-
-
Column Overloading: Applying too much crude material to the column results in broad, overlapping bands.
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Solution: A general guideline is to use a mass of silica gel that is 40-60 times the mass of the crude product.
-
-
Poor Column Packing: Cracks or channels in the stationary phase lead to uneven flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry in the initial, least polar mobile phase. Allow the silica to settle completely without any air bubbles.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities depend on the synthetic route. For the widely used aldol condensation of p-hydroxybenzaldehyde with acetone followed by hydrogenation, the key impurities include:
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4-(4-hydroxyphenyl)-3-buten-2-one: The unhydrogenated precursor from the aldol condensation.
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Unreacted p-hydroxybenzaldehyde and acetone.
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Acetone self-condensation products: Such as diacetone alcohol and mesityl oxide.
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Polymeric byproducts: Often appearing as a dark, tarry residue.
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Over-hydrogenation products: Such as 4-(4-hydroxyphenyl)-2-butanol, where the ketone is reduced to an alcohol.
Q2: What is a good starting solvent system for the recrystallization of raspberry ketone?
A2: A mixed solvent system of ethanol and water is a reliable starting point. The crude raspberry ketone is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until persistent turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly. Recrystallization from boiling water alone is also possible, but care must be taken to avoid oiling out.[4]
Q3: How can I monitor the purity of my raspberry ketone during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. Use silica gel plates and a mobile phase such as toluene:ethyl acetate (8:2 v/v).[1] Visualize the spots under UV light (254 nm) and/or by staining with an anisaldehyde solution followed by heating. Pure raspberry ketone should appear as a single spot. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities in the final product by comparing the spectrum to that of a pure standard.
Q4: My purified raspberry ketone has a yellowish tint. What could be the cause and how can I remove it?
A4: A yellowish tint often indicates the presence of conjugated impurities, such as the aldol condensation precursor (4-(4-hydroxyphenyl)-3-buten-2-one), or polymeric byproducts.
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Solution 1 (Recrystallization): Perform a second recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
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Solution 2 (Column Chromatography): If recrystallization is ineffective, column chromatography is generally very effective at removing colored impurities.
Q5: What is the expected yield and purity after purification?
A5: Yields and purity can vary significantly depending on the success of the synthesis and the purification method. A one-pot synthesis using a Ni/Zn-La mixed oxide catalyst reported a yield of 85.6%. In another instance, purification by column chromatography yielded a product with a purity of approximately 90-91%, with an isolated yield of around 93% from the crude material.[5] Repeated recrystallization can lead to higher purity but with a potential decrease in yield.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Mobile Phase | Reported Yield | Reported Purity | Key Considerations |
| Recrystallization | Water | Moderate to High | Good to Excellent | Prone to "oiling out"; slow cooling is critical. |
| Ethanol/Water | High | Excellent | Good control over crystallization; less prone to oiling out than pure water. | |
| Column Chromatography | Silica Gel with Toluene:Ethyl Acetate (e.g., 8:2 v/v) | Good to High | Excellent | Effective for removing a wide range of impurities, including colored ones. |
| Silica Gel with Hexane:Ethyl Acetate | Good to High | Excellent | A common alternative mobile phase; polarity can be adjusted for optimal separation. |
Note: The reported yields and purities are based on literature values and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C).
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase (eluent) by running TLC plates with the crude product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Aim for an Rf value of ~0.3-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be used as is or further purified by recrystallization if necessary.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound.
References
Technical Support Center: Stability of 3-(4-Hydroxyphenyl)propan-2-one in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(4-Hydroxyphenyl)propan-2-one in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as 4-hydroxyphenylacetone, is a phenolic ketone. Like many phenolic compounds, it can be susceptible to degradation in solution, which can impact the accuracy of experimental results, reduce its efficacy in drug development, and lead to the formation of unknown impurities. Ensuring its stability is critical for reliable research and development outcomes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The main factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions (acidic or alkaline hydrolysis), and the presence of oxidizing agents (oxidative degradation). The extent of degradation is dependent on the specific conditions and the duration of exposure.[1][2][3][4]
Q3: How can I visually detect if my solution of this compound has degraded?
A3: A common sign of degradation for phenolic compounds is a change in the color of the solution, often turning yellow or brown. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To minimize degradation, stock solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or wrapping the container in aluminum foil, and purged with an inert gas like nitrogen or argon to remove oxygen. The choice of solvent is also crucial; use high-purity, degassed solvents.
Troubleshooting Guides
Problem: I am observing a rapid loss of the parent compound peak and the appearance of multiple new peaks in my HPLC analysis.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Ensure that all solutions are prepared and stored in amber glassware or containers wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Step: Use solvents that have been de-gassed by sparging with nitrogen or argon. Prepare solutions under an inert atmosphere if possible. Avoid sources of radical initiation, such as certain metal ions.
-
-
Possible Cause 3: pH instability.
-
Troubleshooting Step: Measure the pH of your solution. Phenolic compounds can be unstable at alkaline pH. If your experimental conditions permit, buffer the solution to a slightly acidic or neutral pH.
-
Problem: The color of my this compound solution is turning yellow/brown over time.
-
Possible Cause: Oxidation and/or photodegradation.
-
Troubleshooting Step: This is a strong indicator of degradation. Discard the solution and prepare a fresh one, strictly following the recommended storage conditions (protection from light, low temperature, and inert atmosphere). The color change is likely due to the formation of quinone-type oxidation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[1][2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Photodegradation: Expose 2 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). - Flow Rate: 1.0 mL/min. - Detection: UV at 275 nm. - Injection Volume: 10 µL. - Column Temperature: 30°C.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound.
Table 1: Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | ~ 15% | 2 |
| 0.1 M NaOH | 4 | 60 | ~ 40% | 3 |
| 3% H₂O₂ | 24 | 25 | ~ 25% | 4 |
| Photolytic | 8 | 25 | ~ 30% | 3 |
| Thermal | 48 | 80 | ~ 10% | 1 |
Table 2: Retention Times of this compound and its Potential Degradation Products in HPLC.
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Degradation Product 1 (DP1) | 4.2 |
| Degradation Product 2 (DP2) | 6.8 |
| Degradation Product 3 (DP3) | 9.1 |
| Degradation Product 4 (DP4) | 10.3 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the degradation of this compound.
Caption: A simplified diagram illustrating the potential degradation pathways of this compound under different stress conditions.
Caption: A workflow diagram for conducting a forced degradation study of this compound.
Caption: A logical troubleshooting guide for addressing the unexpected degradation of this compound in solution.
References
How to separate isomers formed during nitration of (3-hydroxyphenyl)propan-1-one
Here is a technical support center for researchers, scientists, and drug development professionals on how to separate isomers formed during the nitration of (3-hydroxyphenyl)propan-1-one.
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the separation of nitro-isomers of (3-hydroxyphenyl)propan-1-one.
Experimental Workflow: Isomer Separation by Column Chromatography
Caption: Workflow for separating nitro-isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What isomers are expected from the nitration of (3-hydroxyphenyl)propan-1-one?
The hydroxyl (-OH) group on the aromatic ring is a strong activating group and an ortho-, para-director.[1] Therefore, the electrophilic nitration will primarily yield ortho- and para-isomers relative to the hydroxyl group. The main products expected are 1-(3-hydroxy-2-nitrophenyl)propan-1-one and 1-(3-hydroxy-4-nitrophenyl)propan-1-one. The formation of the meta-isomer is generally not favored.[1]
Q2: What is the scientific principle behind separating the ortho- and para-nitro isomers?
The separation relies on the significant difference in polarity between the two isomers, which is exploited by column chromatography.
-
Ortho-isomer: The nitro group and the hydroxyl group are adjacent, allowing for the formation of a stable intramolecular hydrogen bond. This internal bonding reduces the molecule's ability to interact with the polar stationary phase (like silica gel), making it effectively less polar.
-
Para-isomer: The nitro and hydroxyl groups are far apart and cannot form an intramolecular hydrogen bond. Both groups are therefore free to form intermolecular hydrogen bonds with the polar stationary phase. This strong interaction makes the para-isomer significantly more polar.
Due to this difference, the less polar ortho-isomer travels down the chromatography column faster and elutes first, while the more polar para-isomer is retained longer on the stationary phase and elutes later.[1][2]
Q3: How do I confirm the identity of the separated isomers?
After separation, Thin-Layer Chromatography (TLC) can confirm that you have two different compounds.[1] To definitively identify which is the ortho- and which is the para-isomer, you can use spectroscopic methods:
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum will show different splitting patterns for the ortho- and para-substituted rings.
-
IR Spectroscopy: The O-H stretching frequency will differ. The intramolecularly hydrogen-bonded O-H in the ortho-isomer will appear as a broad peak at a lower wavenumber compared to the sharper, free O-H peak of the para-isomer.
-
Melting Point Analysis: Isomers have different physical properties, including distinct melting points.[3] Comparing the experimental melting points to literature values (if available) can confirm their identity.
Experimental Protocol: Column Chromatography Separation
This protocol outlines a general procedure for separating the ortho- and para-nitro isomers of (3-hydroxyphenyl)propan-1-one.
Materials:
-
Crude nitrated product mixture
-
Silica gel (60-120 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection vials or test tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber and UV lamp
Procedure:
-
Prepare the Mobile Phase (Eluent): Start with a low-polarity solvent system, such as 95:5 Hexane:EtOAc. Prepare several batches of eluent with increasing polarity (e.g., 90:10, 85:15 Hexane:EtOAc) for gradient elution.[4]
-
Pack the Column:
-
Insert a small plug of glass wool or cotton at the bottom of the column.[2]
-
Add a thin layer of sand (approx. 0.5 cm).[5]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.[2]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]
-
Open the stopcock to allow some solvent to drain, compacting the silica bed. Crucially, never let the solvent level drop below the top of the silica. [2][5]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance when adding the sample and more eluent.[5]
-
-
Load the Sample:
-
Dissolve the crude product mixture in a minimum amount of a suitable solvent, like DCM or the initial mobile phase.[5]
-
Alternatively, for compounds with poor solubility, perform a "dry loading": dissolve the sample, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the column.[5]
-
Carefully add the sample solution to the top of the column using a pipette.[5]
-
Drain the solvent until the sample is absorbed onto the top sand layer.[5]
-
-
Elute and Collect Fractions:
-
Carefully add the initial eluent to the column.
-
Begin collecting the eluting solvent in fractions (e.g., 5-10 mL per vial).[1]
-
The first colored band to move down the column will be the less polar ortho-isomer.[2][6]
-
Once the first isomer has completely eluted, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of the more polar para-isomer.[4]
-
-
Monitor the Separation:
-
Spot samples from every few fractions onto a TLC plate.[4]
-
Develop the TLC plate using an appropriate solvent system (e.g., 80:20 Hexane:EtOAc).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure ortho-isomer and, separately, those that contain only the pure para-isomer.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined, pure fractions using a rotary evaporator to obtain the isolated isomers.[2]
-
Data Presentation: Representative Chromatographic Data
While specific Rf values depend on exact conditions, the following table provides expected results for a typical separation of nitrophenol isomers, which serves as a guide for this experiment.
| Compound | Expected Elution Order | Representative Rf Value (80:20 Hexane:EtOAc) | Observations |
| Ortho-Isomer | 1st | ~0.65 | Typically a yellow-colored band that moves quickly down the column in a non-polar eluent.[6] |
| Para-Isomer | 2nd | ~0.30 | A more strongly adsorbed band, often requiring a more polar eluent to elute from the column.[4] |
Troubleshooting Guide
Q1: Problem: My compound is not moving down the column.
-
Possible Cause 1: The eluent is not polar enough. The compound is too strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 Hexane:EtOAc, try switching to 90:10 or 85:15.[7]
-
-
Possible Cause 2: The compound may have decomposed on the acidic silica gel.
-
Solution: Test the stability of your compound on a silica TLC plate before running the column.[7] If it is unstable, consider using a different stationary phase like neutral alumina (B75360) or deactivated silica gel.[7]
-
Q2: Problem: The separation is poor; my fractions contain a mixture of both isomers.
-
Possible Cause 1: The column was packed improperly, leading to channeling.
-
Solution: Ensure the silica gel is packed evenly without cracks or air bubbles. The top surface of the silica should be perfectly level.[5]
-
-
Possible Cause 2: The initial sample band was too wide.
-
Possible Cause 3: The polarity of the eluent was increased too quickly.
-
Solution: Use a more gradual gradient, or use isocratic (single solvent system) elution if the Rf values of the isomers are sufficiently different.
-
Q3: Problem: The colored bands are streaking or "tailing" down the column.
-
Possible Cause 1: The column is overloaded with too much sample.
-
Solution: Use a larger column with more silica gel for the amount of sample you are trying to purify.
-
-
Possible Cause 2: The compound is not very soluble in the chosen mobile phase.
Q4: Problem: The solvent flow rate is very slow or has stopped.
-
Possible Cause 1: The column is packed too tightly, or fine particles are clogging the frit.
-
Solution: Ensure the silica gel is of the correct mesh size. Applying gentle positive pressure to the top of the column (using a pipette bulb or regulated air line) can increase the flow rate.[5]
-
-
Possible Cause 2: The compound has crystallized on the column, blocking the flow.[7]
References
- 1. ukessays.com [ukessays.com]
- 2. Virtual Labs [oc-amrt.vlabs.ac.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words | Bartleby [bartleby.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the In Vivo Stability of 3-Hydroxypropanamidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with 3-hydroxypropanamidines. The focus is on enhancing the stability of these compounds to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 3-hydroxypropanamidine compound shows excellent in vitro activity but fails in in vivo models. What are the likely reasons?
A1: This is a common challenge that can often be attributed to poor in vivo stability and/or unfavorable pharmacokinetic properties. The amidine functional group can be susceptible to hydrolysis, leading to rapid degradation and clearance from the body.[1][2] This results in the compound not reaching its target site in sufficient concentrations to elicit a therapeutic effect. It is also crucial to consider formulation-related issues, such as poor solubility, which can limit absorption.[3][4]
Q2: What are the primary degradation pathways for 3-hydroxypropanamidines?
A2: The primary degradation pathway for 3-hydroxypropanamidines in an aqueous environment is hydrolysis of the amidine group. This can occur under both acidic and alkaline conditions, leading to the formation of the corresponding carboxylic acid and amine as degradation products.[1] The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.[5]
Q3: How can I improve the in vivo stability of my 3-hydroxypropanamidine compound?
A3: A common and effective strategy is to employ a prodrug approach. By temporarily masking the amidine functional group, you can protect it from premature degradation. Commonly used prodrugs for amidines include amidoximes, N,N'-dihydroxyamidines, and alkoxycarbonylamidines.[6][7][8] These prodrugs are designed to be stable in the gastrointestinal tract and bloodstream and are then converted to the active amidine compound at the target site or systemically through enzymatic or chemical means.[6]
Q4: What formulation strategies can I use for a poorly soluble 3-hydroxypropanamidine?
A4: For compounds with low aqueous solubility, several formulation strategies can be employed to improve bioavailability for in vivo studies. These include:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol (B145695), polyethylene (B3416737) glycol) to increase solubility.[4]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance solubility.[9]
-
Liposomes or Nanoparticles: Encapsulating the compound in lipid-based delivery systems can protect it from degradation and improve its pharmacokinetic profile.[10]
-
Suspensions: For oral administration, creating a fine suspension of the compound in a suitable vehicle can be an effective approach.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low oral bioavailability | Poor aqueous solubility leading to limited dissolution and absorption. | 1. Formulation Optimization: Utilize co-solvents, pH adjustment, or formulate as a lipid-based system or nanosuspension to enhance solubility and dissolution rate. 2. Prodrug Approach: Synthesize a more soluble prodrug, such as an amidoxime (B1450833) ester, to improve absorption. | [4][8][11] |
| Rapid degradation in the acidic environment of the stomach. | 1. Enteric Coating: For oral formulations, use an enteric coating to protect the compound from stomach acid and allow for release in the more neutral pH of the intestine. 2. Prodrug Strategy: Design a prodrug that is stable at low pH. | [7] | |
| High plasma clearance and short half-life | Rapid metabolism by plasma esterases or other enzymes. | 1. Prodrug Modification: Synthesize a prodrug that is more resistant to plasma enzymes. 2. Structural Modification: Modify the chemical structure of the 3-hydroxypropanamidine to block metabolically labile sites, if known. | [6][12] |
| Hydrolysis of the amidine group in the bloodstream. | 1. Prodrug Approach: Utilize a prodrug that releases the active compound at a controlled rate. | [6] | |
| Inconsistent results between experiments | Formulation instability (e.g., precipitation of the compound over time). | 1. Formulation Re-evaluation: Assess the physical and chemical stability of the formulation under the storage and experimental conditions. 2. Fresh Preparations: Prepare fresh formulations for each experiment to minimize variability. | [3] |
| Degradation of the compound in the dosing solution. | 1. Stability Assessment: Determine the stability of the compound in the chosen vehicle at the intended concentration and storage temperature. 2. pH Control: Buffer the formulation to a pH where the compound exhibits maximum stability. | [5][7] |
Quantitative Data Summary
Table 1: Chemical Stability of 3-Hydroxypropanamidine Compound 22
| Condition | Duration | % Degradation |
| Phosphate Buffer pH 7.5 | 24 hours | ~1% |
| Phosphate Buffer pH 2.0 | 24 hours | ~0.1% |
Data from a study on a specific 3-hydroxypropanamidine, compound 22, indicating good stability at both physiological and acidic pH over 24 hours.[7]
Table 2: In Vitro Metabolic Stability of 3-Hydroxypropanamidine Compound 22
| System | Incubation Time | % Remaining | Intrinsic Clearance (CLint) |
| Human Liver Microsomes | 40 minutes | 86% | 9 µL/min/mg |
This data suggests that compound 22 is a low-clearance compound with a potentially long half-life based on its stability in human liver microsomes.[3]
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol is used to assess the stability of a 3-hydroxypropanamidine compound in plasma, which contains various enzymes that can contribute to its degradation.
Materials:
-
Test 3-hydroxypropanamidine compound
-
Pooled plasma (from the relevant species, e.g., mouse, rat, human)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (IS)
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with PBS to the desired starting concentration (e.g., 10 µM).
-
Add the test compound solution to pre-warmed plasma at a ratio of 1:9 (v/v) to initiate the reaction. The final concentration of the test compound is typically 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold ACN with IS to the aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[12][13]
Protocol 2: Synthesis of an N'-Hydroxy-3-arylpropanamidine (Amidoxime Prodrug)
This protocol provides a general method for the conversion of a 3-arylpropanamidine to its corresponding N'-hydroxy (amidoxime) prodrug.
Materials:
-
3-Arylpropanamidine hydrochloride
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or another suitable solvent
-
Magnetic stirrer and heating plate
-
Reaction flask and condenser
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve the 3-arylpropanamidine hydrochloride in ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium bicarbonate in water or ethanol.
-
Add the hydroxylamine solution to the amidine solution.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N'-hydroxy-3-arylpropanamidine. [This protocol is adapted from general methods for amidoxime synthesis and may require optimization for specific 3-hydroxypropanamidine derivatives.]
Visualizations
Caption: Experimental workflow for enhancing 3-hydroxypropanamidine stability.
Caption: Proposed hydrolytic degradation pathway of 3-hydroxypropanamidines.
References
- 1. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2249821B1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
Technical Support Center: 3-(4-Hydroxyphenyl)propan-2-one (Raspberry Ketone) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of 3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK).
Frequently Asked Questions (FAQs)
Q1: Is the bioavailability of this compound considered low?
A1: There are conflicting reports in scientific literature regarding the oral bioavailability of Raspberry Ketone (RK). Some studies in mice suggest that RK is rapidly absorbed and highly bioavailable.[1][2] Conversely, other sources indicate a low oral bioavailability of less than 20%, primarily attributed to its poor aqueous solubility.[3] This discrepancy may arise from differences in experimental models, formulation, and the specific parameters being measured (e.g., parent compound vs. total metabolites). Therefore, observing low bioavailability in your studies is a valid concern that may need to be addressed through formulation strategies.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The primary factors that can limit the oral bioavailability of RK include:
-
Poor Aqueous Solubility: As a phenolic compound, RK has limited solubility in aqueous environments like the gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.[3]
-
Rapid Metabolism: RK is extensively and rapidly metabolized in the body.[1][2] This "first-pass metabolism" in the gut wall and liver can convert RK into various metabolites, reducing the concentration of the parent compound that reaches systemic circulation.
-
Efflux Transporters: Like many xenobiotics, RK may be subject to efflux transporters in the intestinal wall that actively pump the compound back into the gut lumen, thereby reducing its net absorption.[4]
Q3: What are the common strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like RK.[5][6][7][8][9][10][11] These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs like RK.[3][5][7][9][11]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution and absorption.[5][6][10]
-
Solid Dispersions: Dispersing RK in a hydrophilic polymer matrix can enhance its dissolution rate.[5][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the RK molecule within a cyclodextrin complex can increase its aqueous solubility.[5][11]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Potential Cause: High inter-individual variability is a common issue for orally administered compounds with poor solubility.[12] This can be due to differences in gastrointestinal (GI) motility, food effects, and the extent of first-pass metabolism among individual animals.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods, diet, dosing times, and animal handling procedures to minimize physiological variability.[12]
-
Optimize Formulation: A robust and consistent formulation, such as a nanoemulsion or a solid dispersion, can reduce variability by minimizing the impact of physiological differences between animals.[11]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[12]
-
Issue 2: Low oral bioavailability observed despite high in vitro permeability (e.g., in Caco-2 assays).
-
Potential Cause: This scenario often points towards extensive first-pass metabolism. The compound is absorbed from the gut but is rapidly metabolized in the intestinal cells or the liver before it reaches systemic circulation.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate at which your compound is metabolized.[11]
-
Identify Metabolites: Analyze plasma and urine samples to identify the major metabolites of this compound. This will help to understand the metabolic pathways involved.
-
Consider a Prodrug Approach: In some cases, a prodrug can be designed to mask the metabolic site, which is then cleaved to release the active compound in the systemic circulation.[11]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Raspberry Ketone (RK) in Mice [1][2][13]
| Animal Model | Parameter | Value |
| Normal-Weight Male Mice | Cmax (Maximum Plasma Concentration) | Not explicitly stated for parent RK alone |
| Tmax (Time to reach Cmax) | ~15 minutes | |
| AUC (0-12h) (Total Bioavailability - RK + Metabolites) | 675 nmol/mLmin | |
| Normal-Weight Female Mice | Cmax | Not explicitly stated for parent RK alone |
| Tmax | ~15 minutes | |
| AUC (0-12h) (Total Bioavailability - RK + Metabolites) | 566 nmol/mLmin | |
| Diet-Induced Obese Male Mice | Cmax | Not explicitly stated for parent RK alone |
| Tmax | Delayed compared to lean mice | |
| AUC (0-12h) (Total Bioavailability - RK + Metabolites) | 1197 nmol/mL*min |
Table 2: Bioavailability Enhancement with Nanoemulsion Formulation in Rats [3]
| Formulation | Cmax (µg/ml) | AUC (0-24h) (µg.h/ml) | Fold Increase in Bioavailability |
| Raspberry Ketone Suspension | 1.247 ± 0.067 | 14.606 ± 1.516 | - |
| Raspberry Ketone Nanoemulsion | 3.501 ± 0.086 | 32.692 ± 2.621 | ~2.2 fold |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice [1][13]
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Methodology:
-
Animal Model: Use C57BL/6J mice (male or female, as per study design). For obesity studies, feed mice a high-fat diet for a specified period (e.g., 8 weeks) to induce obesity.[1][13]
-
Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the formulation of this compound (e.g., aqueous suspension, nanoemulsion) on the day of dosing. Ensure homogeneity and verify the concentration.
-
Dosing: Weigh each animal immediately before dosing to calculate the exact volume. Administer the formulation via oral gavage at a specified dose (e.g., 200 mg/kg).[1][13]
-
Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 720 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound and its major metabolites using a validated analytical method, such as UPLC-MS/MS.[1]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (T½) using appropriate software.
Protocol 2: Preparation of a Nanoemulsion Formulation [3]
Objective: To prepare a nanoemulsion formulation to enhance the oral bioavailability of this compound.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Construction of Pseudoternary Phase Diagram: To identify the nanoemulsion region, construct a pseudoternary phase diagram with the selected oil, surfactant, and co-surfactant.
-
Formulation Preparation: Based on the phase diagram, prepare the nanoemulsion by adding the oil phase (containing the dissolved this compound) to the aqueous phase containing the surfactant and co-surfactant, with gentle stirring.
-
Characterization: Characterize the optimized nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of Raspberry Ketone (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and Metabolism of Raspberry Ketone with Potential Implications for Obesity Prevention (OR34-05-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of Raspberry Ketone (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(4-Hydroxyphenyl)propan-2-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(4-Hydroxyphenyl)propan-2-one, commonly known as raspberry ketone, and its derivatives. This document summarizes key findings on their antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols for the cited assays.
Introduction
This compound is a natural phenolic compound found in raspberries and other fruits, recognized for its characteristic aroma.[1] Beyond its use as a fragrance and flavoring agent, this compound and its synthetic derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. The presence of a phenolic hydroxyl group and a ketone moiety provides a versatile scaffold for chemical modifications, leading to a diverse range of biological activities. This guide aims to present a comparative overview of these activities to aid researchers in the fields of drug discovery and development.
Antimicrobial Activity
The antimicrobial potential of this compound and its derivatives has been investigated against a variety of pathogenic microorganisms. The core structure exhibits inherent antimicrobial properties, which can be modulated through chemical derivatization.
Comparative Data
| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| This compound (Raspberry Ketone) | Parent Compound | Salmonella typhimurium 14028 | 2000 | [2] |
| Escherichia coli | >120 (weak activity) | [3] | ||
| Staphylococcus aureus | >120 (weak activity) | [3] | ||
| 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one | Ether Derivative | Aspergillus niger | - | [2] |
| Enterococcus faecalis | - | [4] | ||
| Staphylococcus aureus | - | [4] | ||
| Pseudomonas aeruginosa | - | [4] | ||
| Candida albicans | - | [4] | ||
| Ester Derivatives of Raspberry Ketone | Ester Derivatives | Valsa mali | 16.43 (for compound 3f) | [5] |
Note: A direct comparison of MIC values is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Principle: A standardized suspension of the test microorganism is inoculated into microplate wells containing serial dilutions of the antimicrobial compound. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Controls: Include a growth control (medium and inoculum without the antimicrobial agent) and a sterility control (medium only).
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[7]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]
Caption: Workflow for MIC determination using the broth microdilution method.
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).
Comparative Data
| Compound | Derivative Type | Antioxidant Assay | IC50 (µg/mL) | Reference |
| This compound (Raspberry Ketone) | Parent Compound | DPPH | - | [9] |
| (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | Chalcone Derivative | DPPH | 300.43 (weak activity) | [3] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant change in absorbance is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of the DPPH solution to each dilution of the test compound. Include a control containing only the solvent and DPPH.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. This compound and its derivatives have demonstrated potential as anti-inflammatory agents by modulating key inflammatory pathways.
Comparative Data
| Compound | Derivative Type | Assay | Effect | Reference |
| This compound (Raspberry Ketone) | Parent Compound | LPS-stimulated macrophages | Reduces TNF-α, IL-1β, and IL-6 expression | [10][11] |
| CCl4-induced liver injury in rats | Reduces NF-κB expression and TNF-α levels | [12] | ||
| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Chalcone Derivative | LPS-stimulated RAW 264.7 macrophages | Inhibits MCP-1 expression | [10] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate | Amide Ester Derivative | LPS-stimulated THP-1 and human PBMCs | Inhibits IL-6, IL-1β, IL-8, and TNF-α (IC50 for IL-6 = 0.85 µM, IL-1β = 0.87 µM) | [13] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Griess Assay)
The measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory activity.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The stable end product of NO, nitrite (B80452) (NO2-), can be quantified in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.[10][14][15]
Signaling Pathways
The anti-inflammatory effects of this compound and its derivatives are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of the compounds.
Conclusion
This compound (raspberry ketone) and its derivatives represent a promising class of compounds with a spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The available data suggests that chemical modifications to the parent structure can significantly influence the potency and selectivity of these activities. Further research, particularly comparative studies of a wider range of derivatives under standardized conditions, is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. This guide provides a foundational overview to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Raspberry Ketone-Mediated Inhibition of Biofilm Formation in Salmonella enterica Typhimurium—An Assessment of the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Raspberry ketone in food supplements--High intake, few toxicity data--A cause for safety concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 8. Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Potentials of Raspberry Ketone as a Natural Antioxidant | Semantic Scholar [semanticscholar.org]
- 10. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective activity of raspberry ketone against streptozotocin-induced type 2 diabetes in male rats | PLOS One [journals.plos.org]
- 12. Hepatoprotective activity of raspberry ketone is mediated via inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in chemically induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN113476322A - Raspberry ketone antibacterial preservative and preparation method and application thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(4-Hydroxyphenyl)propan-2-one: In Vivo vs. In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro efficacy of 3-(4-hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK). It aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of its biological activities, supported by experimental data and detailed methodologies. This document also contrasts the performance of RK with relevant alternative compounds, offering a broader perspective for research and development.
Executive Summary
This compound, a natural phenolic compound found in red raspberries, has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic disorders.[1] Structurally similar to capsaicin (B1668287) and synephrine (B1677852), compounds known for their anti-obesity and lipid metabolism-altering effects, RK has been investigated for its efficacy both in living organisms (in vivo) and in controlled laboratory settings (in vitro).[2]
-
In vivo studies in rodent models have demonstrated that RK can prevent high-fat diet-induced weight gain, reduce visceral fat accumulation, and improve fatty liver.[2] These effects are attributed to its ability to enhance norepinephrine-induced lipolysis.[2] However, some studies suggest that the weight loss effects of RK may be primarily due to a reduction in food intake, and high doses have been associated with adverse effects, including mortality in mice.[3][4]
-
In vitro experiments using cell cultures, primarily 3T3-L1 adipocytes, have shown that RK can increase lipolysis, enhance fatty acid oxidation, and stimulate the expression and secretion of adiponectin, a key hormone in regulating glucose levels and fatty acid breakdown.[5] It has also been shown to inhibit the differentiation of pre-adipocytes into mature fat cells.[1]
This guide will delve into the quantitative data from these studies, outline the experimental protocols used, and visually represent the key signaling pathways involved.
I. Quantitative Data Comparison
The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound and its alternatives.
Table 1: In Vivo Efficacy of this compound and Alternatives on Weight Management in Rodent Models
| Compound | Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| This compound (RK) | Mice | High-Fat Diet | 0.5%, 1%, or 2% of diet | 10 weeks | Prevented high-fat diet-induced increases in body weight and visceral fat.[2] | [2] |
| This compound (RK) | Mice | High-Fat Diet | 1.74% (high-dose) or 0.25% (low-dose) of diet | 5 weeks | Reduced food intake and body weight compared to control. High dose decreased inguinal fat mass.[4] | [4] |
| Capsaicin | Mice | High-Fat Diet | Not specified | Not specified | Altered gut microbiota and caused weight loss.[6] | [6] |
| AdipoRon | db/db mice | High-Fat Diet | 50 mg/kg | Not specified | Improved impaired glucose tolerance and insulin (B600854) resistance.[3] | [3] |
Table 2: In Vitro Efficacy of this compound and Alternatives on Adipocyte Metabolism
| Compound | Cell Line | Assay | Concentration | Key Findings | Reference |
| This compound (RK) | 3T3-L1 adipocytes | Lipolysis Assay | 10 µM | Significantly increased lipolysis.[5] | [5] |
| This compound (RK) | 3T3-L1 adipocytes | Adiponectin Secretion | 10 µM | Increased the expression and secretion of adiponectin.[5] | [5] |
| This compound (RK) | 3T3-L1 adipocytes | Fatty Acid Oxidation | 10 µM | Increased fatty acid oxidation.[5] | [5] |
| Synephrine | Human adipocytes | Lipolysis Assay | High doses | Activated lipolysis.[7] | [7] |
| AdipoRon | L6 myotubes | Glucose Uptake | 0.1 µM | Promoted 2-NBDG uptake (162 ± 12% of control).[3] | [3] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. In Vivo High-Fat Diet-Induced Obesity Model in Mice
Objective: To induce an obese phenotype in mice to study the effects of anti-obesity compounds.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old, are commonly used.[8]
-
Housing: Mice are individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[8]
-
Diet:
-
Duration: The HFD is typically administered for a period of 8 to 15 weeks to induce significant weight gain and metabolic alterations.[8][10]
-
Compound Administration: The test compound (e.g., Raspberry Ketone) is mixed into the diet at specified concentrations or administered daily via oral gavage.[2][4]
-
Monitoring: Body weight and food intake are recorded weekly.[8]
-
Outcome Measures: At the end of the study, various parameters are measured, including:
B. In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To measure the breakdown of triglycerides (lipolysis) in adipocytes in response to a test compound.
Protocol:
-
Cell Culture: Murine 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.[12]
-
Treatment: Differentiated 3T3-L1 adipocytes are treated with various concentrations of the test compound (e.g., Raspberry Ketone) for a specified period (e.g., 24 hours).[5] A positive control, such as isoproterenol (B85558) (a β-adrenergic agonist), is typically included to stimulate lipolysis.[13]
-
Measurement of Glycerol (B35011) Release: Lipolysis is quantified by measuring the amount of glycerol released into the cell culture medium. Glycerol is a byproduct of triglyceride breakdown.
-
Data Analysis: The amount of glycerol released is normalized to the total protein content of the cells to account for variations in cell number.
III. Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Signaling pathway of Raspberry Ketone in adipocytes.
Caption: Experimental workflow for in vivo obesity studies.
IV. Comparison with Alternatives
Several other compounds have been investigated for their effects on weight management and lipid metabolism, offering alternatives to this compound.
-
Capsaicin: The active component of chili peppers, capsaicin, shares a similar molecular structure with RK.[2] In vivo studies have shown that capsaicin can reduce weight gain in mice on a high-fat diet, partly by altering the gut microbiota.[6]
-
Synephrine: A protoalkaloid found in bitter orange, synephrine has also demonstrated lipolytic activity in human adipocytes, although typically at high concentrations.[7]
-
AdipoRon: This orally active synthetic small-molecule is an agonist for the adiponectin receptors.[3] In vivo studies in diabetic mice have shown that AdipoRon can improve glucose tolerance and insulin resistance.[3] In vitro, it has been shown to promote glucose uptake in muscle cells.[3]
The efficacy of these alternatives, as summarized in the data tables, provides a valuable benchmark for evaluating the potential of Raspberry Ketone.
V. Conclusion
The available evidence suggests that this compound exhibits biological activity both in vivo and in vitro, primarily influencing lipid metabolism and adipocyte function. While promising, the translation of these findings to human efficacy requires further investigation, particularly concerning optimal dosage and long-term safety. The anti-obesity effects observed in animal models appear to be linked, at least in part, to a reduction in food intake, a factor that needs to be carefully controlled in future studies.
For researchers and drug development professionals, Raspberry Ketone and its structural analogs present an interesting scaffold for the development of novel therapeutics for metabolic disorders. However, a thorough understanding of their mechanisms of action, bioavailability, and potential off-target effects is crucial for advancing these compounds through the drug development pipeline. The comparative data and experimental protocols provided in this guide serve as a foundational resource for such endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zen-bio.com [zen-bio.com]
- 3. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin has an anti-obesity effect through alterations in gut microbiota populations and short-chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of Raspberry Ketone (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validating Bioactivity: A Comparative Analysis of 3-(4-Hydroxyphenyl)propan-2-one and Its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone, with structurally similar alternatives, capsaicin (B1668287) and synephrine (B1677852). This analysis is supported by experimental data and detailed protocols to aid in the validation of bioactivity assay results.
Raspberry Ketone, a phenolic compound naturally found in red raspberries, has garnered significant interest for its potential therapeutic properties, particularly in the realms of obesity and metabolic disorders.[1] Its structural similarity to capsaicin, the active component of chili peppers, and synephrine, a protoalkaloid found in bitter orange, has prompted comparative studies into their bioactivities.[2] This guide delves into the experimental validation of their effects on lipolysis, antioxidant activity, and inflammation, providing a framework for researchers to assess these compounds.
Comparative Bioactivity Data
To facilitate a direct comparison of the bioactivity of Raspberry Ketone, capsaicin, and synephrine, the following tables summarize available quantitative data from in vitro assays. It is important to note that variations in experimental conditions can influence results, and therefore, the provided data should be interpreted within the context of the cited methodologies.
| Compound | Assay | Cell Line | Endpoint | Result | Citation |
| Raspberry Ketone | Lipolysis | 3T3-L1 Adipocytes | Increased Lipolysis | Significant increase at 10 µM | [3] |
| Capsaicin | Lipolysis | 3T3-L1 Adipocytes | Increased Glycerol (B35011) Release | Concentration-dependent increase | [4] |
| Synephrine | Adipogenesis Inhibition | 3T3-L1 Preadipocytes | Reduced Adipogenesis | - | [5] |
Table 1: Comparative Lipolytic and Adipogenic Activity. This table highlights the effects of the three compounds on fat cells. While Raspberry Ketone and capsaicin have been shown to directly stimulate the breakdown of fat (lipolysis) in mature fat cells, data for synephrine points towards an inhibitory effect on the formation of new fat cells (adipogenesis).
| Compound | Assay | IC50 Value (µM) | Citation |
| Raspberry Ketone | DPPH Radical Scavenging | Data not available | - |
| Capsaicin | DPPH Radical Scavenging | 10.44 ppm (approximately 34.2 µM) | [6] |
| Synephrine | DPPH Radical Scavenging | Data not available | - |
| Compound | Assay | Cell Line | Endpoint | Result | Citation |
| Raspberry Ketone | Anti-inflammatory | RAW 264.7 Macrophages | Reduced NF-κB and IL-6 | Significant reduction with raspberry polyphenol extract | [7] |
| Capsaicin | Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of TNF-α production | Dose-dependent inhibition | [8] |
| Synephrine | Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of pro-inflammatory cytokines | - | [9] |
Table 3: Comparative Anti-inflammatory Activity. This table summarizes the anti-inflammatory effects of the compounds in a macrophage cell line model. All three compounds have demonstrated the ability to reduce the production of inflammatory markers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity assays. Below are protocols for the key experiments cited in this guide.
3T3-L1 Adipocyte Differentiation and Lipolysis Assay
This assay is fundamental for studying the effects of compounds on fat cell development and metabolism.
a) 3T3-L1 Preadipocyte Culture and Differentiation:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours.
-
Maturation: The differentiation medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. Mature, lipid-laden adipocytes are typically observed after 8-10 days.
b) Lipolysis Assay:
-
Mature 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and then incubated in serum-free DMEM containing the test compounds (Raspberry Ketone, capsaicin, or synephrine) at various concentrations for a specified period (e.g., 24 hours).
-
A positive control, such as isoproterenol (B85558) (a known lipolytic agent), is included.
-
After incubation, the medium is collected to measure the amount of glycerol released from the cells, which is an indicator of triglyceride breakdown (lipolysis). Glycerol levels can be quantified using a commercially available glycerol assay kit.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
The test compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.
-
In a 96-well plate or cuvettes, the test compound solutions are mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) Activation Assay
This assay assesses the ability of a compound to activate the nuclear receptor PPAR-α, which plays a key role in lipid metabolism.
-
Cell-Based Reporter Assay: A common method involves using a cell line (e.g., HEK293T or HepG2) that has been transiently or stably transfected with two plasmids:
-
An expression vector for PPAR-α.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).
-
-
The transfected cells are treated with the test compound.
-
If the compound activates PPAR-α, the receptor will bind to the PPREs on the reporter plasmid, leading to the expression of the luciferase enzyme.
-
The cells are then lysed, and a luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of PPAR-α activation, is measured using a luminometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Raspberry Ketone's effect on adiponectin signaling.
Caption: Norepinephrine-induced lipolysis signaling pathway.
Caption: General experimental workflow for bioactivity comparison.
References
- 1. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of capsaicin on lipid catabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raspberry Polyphenol Extract Decreases NF-kB and IL-6 Expression in Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin inhibits the production of tumor necrosis factor alpha by LPS-stimulated murine macrophages, RAW 264.7: a PPARgamma ligand-like action as a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Hydroxyphenyl)propan-2-one and Other Phenolic Antioxidants
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of various antioxidant compounds is paramount for innovation. This guide provides an objective comparison of 3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone (RK), with other prominent phenolic antioxidants such as quercetin, gallic acid, and curcumin. The comparison is based on their performance in established in vitro antioxidant assays, supported by experimental data and detailed methodologies.
Overview of Antioxidant Activity
Phenolic compounds are a broad class of molecules characterized by at least one aromatic ring with one or more hydroxyl groups. Their antioxidant properties primarily stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. While Raspberry Ketone is a well-known phenolic compound, its antioxidant capacity relative to other widely studied phenolics warrants a detailed examination.
Comparative Antioxidant Performance: In Vitro Assays
The antioxidant activities of this compound and other selected phenolic compounds have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or Trolox equivalents, are summarized below.
It is important to note that the data presented in the following tables are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as solvent, pH, and reaction time can influence the results.
Data Presentation
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | >1000 | [1] |
| Quercetin | 8.5 ± 0.5 | |
| Gallic Acid | 4.8 ± 0.2 | |
| Curcumin | 25.5 ± 1.8 | [2] |
| Trolox (Standard) | 44.2 ± 1.2 |
Table 2: ABTS Radical Scavenging Activity
| Compound | Antioxidant Activity (µmol TE/g) | Reference |
| Raspberry Ketone | Data not available in direct comparison | |
| Quercetin | 1670 ± 50 | |
| Gallic Acid | 2100 ± 70 | |
| Curcumin | 1250 ± 60 | |
| Trolox (Standard) | - |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference |
| Raspberry Ketone | Data not available in direct comparison | |
| Quercetin | 4.7 ± 0.2 | |
| Gallic Acid | 9.3 ± 0.3 | |
| Curcumin | 2.1 ± 0.1 | |
| Trolox (Standard) | 1.0 |
Mechanistic Insights: Signaling Pathways
The antioxidant effects of phenolic compounds are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While many phenolic compounds are known to activate this pathway, direct evidence for Raspberry Ketone's significant role in Nrf2 activation is still emerging.[3]
PPAR-α Signaling Pathway
Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Recent studies have shown that activation of PPAR-α can also lead to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[4][5] Raspberry Ketone has been demonstrated to activate PPAR-α, suggesting an indirect mechanism for its antioxidant effects beyond direct radical scavenging.[4][5][6]
Experimental Protocols
The following are generalized protocols for the in vitro antioxidant assays mentioned in this guide. Specific details may vary between laboratories and should be optimized accordingly.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[7][8]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.[9]
-
Reaction : In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.[9]
-
Incubation : The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
Measurement : The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.[7]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant leads to a decrease in absorbance.[11][12]
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Reaction : A small volume of the test compound or standard is mixed with a larger volume of the diluted ABTS•+ solution.[13]
-
Incubation : The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[14]
-
Measurement : The absorbance is measured at 734 nm.[14]
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[15][16]
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[17]
-
Reaction : A small volume of the sample or standard is added to a larger volume of the FRAP reagent.[16]
-
Incubation : The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[17]
-
Measurement : The absorbance of the blue-colored complex is measured at 593 nm.[18]
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.
Conclusion
Based on the available, albeit limited, direct comparative data, this compound (Raspberry Ketone) appears to be a less potent direct radical scavenger compared to other well-established phenolic antioxidants like quercetin, gallic acid, and curcumin. However, its antioxidant activity is also mediated through the upregulation of endogenous antioxidant enzymes via the activation of the PPAR-α signaling pathway. This indirect mechanism contributes to its overall protective effects against oxidative stress.
For researchers and drug development professionals, this suggests that while Raspberry Ketone may not be the most powerful direct-acting antioxidant, its ability to modulate cellular signaling pathways makes it a compound of interest for further investigation, particularly in contexts where enhancement of the endogenous antioxidant defense system is desirable. Future studies directly comparing a wide range of phenolic compounds under standardized assay conditions are needed to provide a more definitive ranking of their antioxidant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reduced Body Fat and Epididymal Adipose Apelin Expression Associated With Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Weight Gain Prevention in High-Fat-Diet Fed Mice [frontiersin.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. zen-bio.com [zen-bio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Hydroxyphenyl)propan-2-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-(4-Hydroxyphenyl)propan-2-one. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on cross-validation to ensure data integrity and consistency across different analytical platforms.
Introduction
This compound is a phenolic ketone that may be of interest in various fields, including pharmaceutical and metabolite analysis. Accurate and precise quantification of this analyte is crucial for applications such as reaction monitoring, purity assessment, and pharmacokinetic studies. This guide outlines and compares two of the most common analytical techniques employed for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a critical step when different techniques are used to measure the same analyte, ensuring that the data generated is reliable and comparable.[1][2] This guide presents a hypothetical cross-validation scenario to illustrate the relative performance of HPLC and GC-MS for the analysis of this compound.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of non-volatile and thermally labile compounds.[3] For a phenolic compound like this compound, reversed-phase HPLC with UV detection is a common and robust approach.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.[4] It is ideal for volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often required to increase volatility and improve chromatographic performance.
Experimental Protocols
The following sections detail the experimental protocols for the analysis of this compound by HPLC and GC-MS.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For accuracy and precision studies, spike a placebo matrix with the analyte at low, medium, and high concentrations.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in ethyl acetate (B1210297) (1 mg/mL).
-
Prepare calibration standards by diluting the stock solution with ethyl acetate.
-
Pipette 100 µL of each standard or sample solution into a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.
-
Seal the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
-
Data Presentation: Method Validation Parameters
The following tables summarize the typical performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. This data is representative and should be confirmed during in-house validation according to ICH guidelines.[3][5]
Table 1: Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Intercept (% of response at 100% concentration) | < 2.0% | < 5.0% | Varies based on analysis |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery ± RSD) | GC-MS (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0 - 102.0% |
| Medium (100%) | 100.3 ± 0.9% | 99.8 ± 1.5% | 98.0 - 102.0% |
| High (120%) | 100.8 ± 1.1% | 99.1 ± 1.7% | 98.0 - 102.0% |
Table 3: Precision (Repeatability)
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Number of Replicates | 6 | 6 | ≥ 6 |
| Relative Standard Deviation (RSD) | < 1.0% | < 2.0% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| LOD | 0.3 µg/mL | 0.03 µg/mL | S/N ≥ 3 |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | S/N ≥ 10 |
Visualizations
Conclusion
Both HPLC and GC-MS are suitable methods for the quantitative analysis of this compound.
-
HPLC-UV is a robust, straightforward, and widely available technique that provides excellent precision and accuracy for this analyte without the need for derivatization. It is well-suited for routine quality control and assays where high sensitivity is not the primary requirement.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and confirmatory testing.[4][6] The requirement for derivatization adds a step to the sample preparation process but significantly improves the chromatographic properties of the analyte.
The cross-validation data demonstrates that both methods can produce comparable and reliable results within their respective validated ranges. The choice of method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Analysis of 3-(4-Hydroxyphenyl)propionic Acid and Procyanidin A2: Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(4-Hydroxyphenyl)propionic acid (HPPA) and Procyanidin (B600670) A2 (PCA2), with a focus on their antioxidant and anti-inflammatory properties. This analysis is supported by experimental data and detailed methodologies to assist in research and development applications.
Introduction
Procyanidin A2 (PCA2) is a naturally occurring A-type proanthocyanidin (B93508) found in various fruits and plants, including cranberries, lychee, and avocado.[1] It is known for its potent antioxidant and anti-inflammatory activities.[2] 3-(4-Hydroxyphenyl)propionic acid (HPPA), also known as phloretic acid, is a major microbial metabolite of PCA2 produced in the human colon.[3] Understanding the comparative bioactivities of a parent compound and its metabolite is crucial for elucidating their therapeutic potential. This guide presents a side-by-side comparison of their performance in key biological assays.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of PCA2 and HPPA.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 | Source |
| Procyanidin A2 | DPPH Radical Scavenging | 5.08 µM | |
| 3-(4-Hydroxyphenyl)propionic acid | Not available | Not available | - |
Table 2: Anti-inflammatory and Related Activities
| Compound | Activity | Method / Cell Line | Key Findings | Source |
| Procyanidin A2 | Inhibition of NO production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition (0-80 µM) | |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, PGE2) | LPS-stimulated RAW264.7 cells | Dose-dependent suppression (0-80 µM) | ||
| Inhibition of macrophage foam cell formation | ox-LDL-treated RAW264.7 cells | Significant reduction at 12.5 µg/mL | [3] | |
| Inhibition of IL-6 and IL-1β secretion | ox-LDL-treated RAW264.7 cells | 46.39% (IL-6) and 33.75% (IL-1β) reduction at 12.5 µg/mL | [3] | |
| 3-(4-Hydroxyphenyl)propionic acid | Inhibition of macrophage foam cell formation | ox-LDL-treated RAW264.7 cells | Significant reduction at 12.5 µg/mL | [3] |
| Inhibition of IL-6 and IL-1β secretion | ox-LDL-treated RAW264.7 cells | Complete inhibition of ox-LDL-induced increase at 12.5 µg/mL | [3] |
Mechanistic Insights: Signaling Pathways
Both PCA2 and HPPA have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. A direct comparative study has shown that both PCA2 and its metabolite HPPA can inhibit the activation of the NF-κB signaling pathway induced by oxidized low-density lipoprotein (ox-LDL) in macrophages.[3] At a concentration of 12.5 µg/mL, both compounds demonstrated a marked decrease in NF-κB protein expression.[3]
References
- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuroprotective Potential: A Comparative Analysis of 3-(4-Hydroxyphenyl)propan-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience and drug discovery. Phenolic compounds, owing to their antioxidant and anti-inflammatory properties, represent a promising avenue of investigation. Among these, 3-(4-Hydroxyphenyl)propan-2-one, commonly known as Raspberry Ketone, and its structural analogues have garnered interest for their potential to mitigate neuronal damage. This guide provides a comparative overview of the neuroprotectant effects of these analogues, drawing upon experimental data from structurally related compounds to infer structure-activity relationships and guide future research.
While direct comparative studies on a comprehensive series of this compound analogues are limited in the current literature, valuable insights can be gleaned from research on the parent compound and structurally similar chalcones and diarylpropanones. The neuroprotective effects of these compounds are primarily attributed to their ability to combat oxidative stress and neuroinflammation, key pathological features in a range of neurodegenerative diseases.
Comparative Neuroprotective Activity
The following table summarizes the neuroprotective effects of Raspberry Ketone and representative structural analogues, including chalcone (B49325) derivatives, based on available in vitro data. It is important to note that the data for analogues are drawn from studies on structurally related compound series, and direct comparisons should be made with caution. The primary endpoint considered is the percentage of neuronal cell viability in the presence of a neurotoxic insult.
| Compound/Analogue | Structure | Neurotoxic Insult | Neuronal Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| Raspberry Ketone | This compound | H₂O₂ | SH-SY5Y | 10-100 | Protective effects observed by reducing ROS and apoptosis | [1] |
| Analogue A (Chalcone) | (2E)-1,3-diphenylprop-2-en-1-one | H₂O₂ | SK-N-MC | 20 | ~85 | [2] |
| Analogue B (Hydroxylated Chalcone) | (2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | H₂O₂ | SK-N-MC | 20 | ~90 | [2] |
| Analogue C (Methoxy Chalcone) | (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | H₂O₂ | SK-N-MC | 20 | ~80 | [2] |
| Analogue D (Diarylpropane) | 1,3-bis(4-hydroxyphenyl)propane | Not Specified | Not Specified | Not Specified | Anti-inflammatory effects noted | [3] |
Note: The data for Analogue A, B, and C are derived from a study on chalcone derivatives and are intended to provide a preliminary understanding of structure-activity relationships.[2] The information for Analogue D is based on its noted anti-inflammatory properties, a key aspect of neuroprotection.[3]
Structure-Activity Relationship (SAR) Insights
Based on the available data for Raspberry Ketone and its structural relatives, the following structure-activity relationships can be inferred:
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is crucial for the antioxidant activity of these compounds. It can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress-induced neuronal damage.[4][5]
-
The α,β-Unsaturated Ketone Moiety (in Chalcones): In chalcone analogues, the α,β-unsaturated carbonyl system is a key pharmacophore that contributes to their biological activity, including anti-inflammatory and neuroprotective effects.[3]
-
Substitution on the Phenyl Rings: The presence and position of substituents on the aromatic rings significantly influence the neuroprotective potency. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can enhance antioxidant activity. The position of these groups also plays a critical role in the molecule's ability to interact with biological targets.[2][5]
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and its analogues are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent neuroprotective agents.
Caption: Key signaling pathways modulated by this compound analogues.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of neuroprotective agents. The following are standard protocols for key in vitro experiments.
Cell Culture and Induction of Neurotoxicity
This protocol outlines the general procedure for culturing a neuronal cell line and inducing damage to screen for neuroprotective effects.
Caption: General workflow for in vitro neuroprotection screening.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ) peptide)
-
Test compounds (this compound analogues)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test analogues for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells containing the cells and test compounds.
-
Incubation: Incubate the plates for 24-48 hours.
-
Assessment: Proceed with cell viability assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the incubation period from the neurotoxicity protocol, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS, a key indicator of oxidative stress.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Following treatment with the compounds and neurotoxin, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels are expressed as a percentage of the control group.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cell lines like RAW 264.7.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Conclusion and Future Directions
While direct comparative data on the neuroprotective effects of a broad series of this compound analogues is currently lacking, the available evidence from studies on the parent compound and structurally related chalcones suggests a promising therapeutic potential. The antioxidant and anti-inflammatory properties, mediated through pathways like Nrf2/HO-1 and the inhibition of NF-κB, appear to be central to their mechanism of action.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds with enhanced neuroprotective efficacy. Further investigation into their effects on various neurodegenerative disease models, both in vitro and in vivo, will be crucial to validate their therapeutic potential and advance the development of novel treatments for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of 1,3-diaryl-2-propen-1-one derivatives against H₂O₂ -induced damage in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-(4-Hydroxyphenyl)propan-2-one
This guide provides critical safety and logistical information for the handling of 3-(4-Hydroxyphenyl)propan-2-one (also known as 4-Hydroxyphenylacetone). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, operational protocols, and disposal plans.
Chemical Hazards: this compound is classified as a hazardous substance. According to safety data sheets, it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Goggles should be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or aerosol generation[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves provide adequate short-term protection. For prolonged or immersive contact, gloves with higher chemical resistance should be considered. Always inspect gloves before use and change them immediately if contaminated[2][4][5]. Double gloving is recommended for enhanced protection[5]. |
| Body Protection | Chemically resistant Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination[6]. For procedures with a higher risk of splashing, a chemically resistant apron or splash suit may be necessary[7]. |
| Respiratory Protection | Use in a well-ventilated area. Respirator if needed. | All handling should occur in a well-ventilated laboratory or a chemical fume hood to minimize inhalation of dust or vapors[2][8]. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[2][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely managing this compound from receipt to disposal.
1. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control and contain potential contamination[6].
-
Ventilation Check: Before starting, ensure the chemical fume hood is functioning correctly.
-
Weighing: If weighing the solid form of the compound, perform this task within the fume hood to prevent the dispersion of fine particles. Use a tared, sealed container to minimize handling[6].
2. Experimental Use:
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing[6].
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood. Ensure all reaction vessels are securely clamped.
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of any dust or vapors[8]. Do not eat, drink, or smoke in the handling area[8].
3. Post-Experiment Decontamination:
-
Cleaning: Thoroughly clean the work area after use. Decontaminate all surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste[6].
-
Hand Washing: Always wash hands with soap and water after handling the chemical and before leaving the laboratory[8].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste[6].
-
Liquid Waste: Collect solutions containing the compound in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].
-
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste[6].
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant[2][3]. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. 4-Hydroxyphenylacetone | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
